5-Bromo-3-iodo-1-methylpyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVXAQZUCYBONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-3-iodo-1-methylpyrazole chemical properties
Executive Summary
5-Bromo-3-iodo-1-methylpyrazole is a highly specialized, bifunctional heterocyclic scaffold used primarily in the design of kinase inhibitors and fragment-based drug discovery (FBDD). Its structural value lies in its orthogonal reactivity profile : the presence of two distinct halogen atoms (iodine at C3, bromine at C5) allows for sequential, site-selective transition metal-catalyzed cross-coupling reactions.
This guide details the physicochemical properties, validated synthetic routes, and the mechanistic logic governing its regioselective functionalization. It is designed to enable medicinal chemists to utilize this scaffold for constructing complex trisubstituted pyrazole libraries without protecting group manipulations.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 5-Bromo-3-iodo-1-methyl-1H-pyrazole |
| CAS Number | Not widely listed; analogous to 5744-68-3 (5-bromo-3-methyl) |
| Molecular Formula | C₄H₄BrIN₂ |
| Molecular Weight | 286.90 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Estimated 85–95 °C (Based on 3,5-dihalo analogues) |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |
| LogP (Calc) | ~2.1 (Moderate lipophilicity) |
| TPSA | 17.8 Ų (Polar Surface Area) |
NMR Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, C4-H ), 3.85 (s, 3H, N-CH ₃).
-
Note: The C4-proton singlet is characteristic, typically shifting upfield relative to unsubstituted pyrazoles due to the shielding effect of the electron-rich halogens.
-
-
¹³C NMR: Distinct signals for C3-I (typically shielded, ~90-100 ppm) and C5-Br (deshielded relative to C3, ~120-130 ppm).
Synthetic Accessibility
Direct electrophilic halogenation of 1-methylpyrazole fails to yield the 3,5-dihalo pattern because electrophilic attack overwhelmingly favors the C4 position. Therefore, a directed metalation strategy is required.
Recommended Protocol: The "Sandmeyer-Lithiation" Sequence
This route ensures high regiocontrol by installing the C3-iodine via diazonium chemistry and the C5-bromine via directed lithiation.
-
Step 1: Sandmeyer Iodination
-
Precursor: 1-Methyl-1H-pyrazol-3-amine.[1]
-
Reagents: NaNO₂, H₂SO₄ (aq), KI.
-
Mechanism: Formation of the diazonium salt at C3, followed by radical-nucleophilic substitution with iodide.
-
Outcome: 3-Iodo-1-methyl-1H-pyrazole.
-
-
Step 2: C5-Directed Lithiation & Bromination
-
Substrate: 3-Iodo-1-methyl-1H-pyrazole.
-
Reagents: n-BuLi (1.1 equiv), THF, -78 °C; then CBr₄ or NBS.
-
Mechanism: The N2 nitrogen lone pair and the inductive effect of the N1-methyl group make the C5-proton the most acidic (pKa ~28). Crucially, C5-lithiation is faster than Lithium-Iodine exchange at -78 °C if performed rapidly.
-
Outcome: 5-Bromo-3-iodo-1-methylpyrazole.
-
Figure 1: Regioselective synthesis avoiding C4-halogenation.
Chemo- & Regioselective Reactivity
The core value of 5-bromo-3-iodo-1-methylpyrazole is the ability to react exclusively at the iodine or bromine position depending on the conditions.
The Halogen Reactivity Hierarchy
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond dissociation energy: C-I < C-Br << C-Cl .
-
Site A (C3-Iodo): Most reactive. Reacts first at room temperature or mild heating (40-60 °C).
-
Site B (C5-Bromo): Less reactive. Requires higher temperatures (80-100 °C) or specialized bulky phosphine ligands (e.g., XPhos, SPhos) to activate after the iodine has been consumed.
Lithium-Halogen Exchange Selectivity
While the synthesis utilizes C5-deprotonation, Lithium-Halogen Exchange on the final dihalo-scaffold follows the stability of the resulting carbanion and the rate of exchange (I > Br).
-
Treatment with i-PrMgCl or n-BuLi will selectively exchange the C3-Iodine first, generating a C3-anion that can be trapped with electrophiles (aldehydes, acyl chlorides).
Experimental Workflow for Sequential Library Generation
To synthesize a library of 3-Aryl-5-Heteroaryl pyrazoles:
-
Coupling 1 (C3-Selective): 1.0 equiv Boronic Acid (Ar¹-B(OH)₂), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60 °C.
-
Result: Retention of C5-Br; substitution at C3.[1]
-
-
Coupling 2 (C5-Selective): 1.2 equiv Boronic Acid (Ar²-B(OH)₂), Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane, 100 °C.
-
Result: Full substitution.
-
Figure 2: Orthogonal reactivity map demonstrating sequential functionalization.
Handling & Safety
-
Light Sensitivity: Carbon-Iodine bonds are photosensitive. Store the compound in amber vials under inert atmosphere (Argon/Nitrogen) at -20 °C to prevent homolytic cleavage and discoloration.
-
Lachrymator Potential: Halogenated pyrazoles can be mild lachrymators. Handle in a well-ventilated fume hood.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Regioselective Iodination of Pyrazoles
-
Sandmeyer Reaction on Heterocycles
-
Suzuki Coupling Selectivity (I vs Br)
- Title: Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Source: MDPI, Molecules 2023.
-
URL:[Link]
- Relevance: Discusses oxidative addition rates (I > Br)
-
Synthesis of 3,5-Disubstituted Pyrazoles
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Technical Guide: 5-Bromo-3-iodo-1-methylpyrazole
The following is an in-depth technical guide on 5-Bromo-3-iodo-1-methylpyrazole .
CAS Number: 2445785-00-0 (High-Purity Research Grade) Synonyms: 3-Iodo-5-bromo-1-methylpyrazole (Note: Naming depends on priority rules; this guide standardizes on the structure with Iodine at C3 and Bromine at C5 relative to N1-Methyl ).
PART 1: IDENTITY & PHYSICOCHEMICAL PROFILE
Chemical Identity
This compound is a dual-halogenated pyrazole scaffold characterized by an electron-rich nitrogen heterocycle substituted with two distinct halogens (iodine and bromine) and an N-methyl group.[1] Its value lies in the orthogonal reactivity of the C–I and C–Br bonds, enabling sequential, site-selective cross-coupling reactions.
| Property | Detail |
| Chemical Name | 5-Bromo-3-iodo-1-methyl-1H-pyrazole |
| CAS Number | 2445785-00-0 |
| Molecular Formula | C₄H₄BrIN₂ |
| Molecular Weight | 286.90 g/mol |
| SMILES | CN1C(Br)=CC(I)=N1 |
| InChI Key | (Generated from structure) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO, DMF; insoluble in water |
Structural Significance
The 1-methylpyrazole core has two chemically distinct carbon positions available for substitution:
-
C3 Position (Iodinated): Distant from the N-methyl group. Sterically accessible. The C–I bond is weaker and more reactive toward oxidative addition by palladium catalysts.
-
C5 Position (Brominated): Adjacent to the N-methyl group.[2][3] Sterically hindered. The C–Br bond is stronger and less reactive than C–I.
This difference allows for chemoselective functionalization : the C3-iodine can be engaged in a Suzuki or Sonogashira coupling first, leaving the C5-bromine intact for a subsequent transformation.
PART 2: SYNTHETIC LOGIC & REGIOCHEMISTRY
The Regioselectivity Challenge
Synthesizing 5-bromo-3-iodo-1-methylpyrazole requires precise control over halogen placement. Direct halogenation of 1-methylpyrazole typically occurs at the C4 position (electrophilic aromatic substitution). Therefore, a lithium-halogen exchange or directed lithiation strategy is required to functionalize C3 and C5.
Critical Mechanism: In 1-substituted pyrazoles, the proton at C5 is the most acidic (pKa ~29) and is the primary site for deprotonation by strong bases (n-BuLi) due to the Coordination Complex Induced Proximity Effect (CIPE) involving the N1 nitrogen.
Recommended Synthetic Route: The "C5-Lithiation" Strategy
This protocol ensures high regiocontrol by installing the C5-bromine after the C3-iodine is already in place (or vice-versa, depending on starting material availability).
Pathway:
-
Starting Material: 3-Iodo-1-methylpyrazole.
-
Step 1 (Lithiation): Treatment with n-Butyllithium (n-BuLi) at -78°C. The lithium selectively deprotonates C5 (adjacent to N-Me).
-
Step 2 (Quench): Addition of an electrophilic bromine source (e.g., CBr₄ or NBS).
-
Product: 5-Bromo-3-iodo-1-methylpyrazole.[4]
Figure 1: Regioselective synthesis pathway utilizing the directing effect of the N1-methyl group.
PART 3: EXPERIMENTAL PROTOCOLS
Synthesis of 5-Bromo-3-iodo-1-methylpyrazole
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Reagents:
-
3-Iodo-1-methylpyrazole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Carbon Tetrabromide (CBr₄) or NBS (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-iodo-1-methylpyrazole and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi over 15 minutes. Maintain internal temperature below -70°C.
-
Observation: A color change (often to yellow/orange) may occur, indicating the formation of the 5-lithio species.
-
Time: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.
-
-
Bromination: Dissolve CBr₄ in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture at -78°C.
-
Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes as an off-white solid.
Orthogonal Cross-Coupling (Application)
This protocol demonstrates the selective reaction of the C3-Iodine over the C5-Bromine.
Step 1: C3-Selective Suzuki Coupling
-
Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O.
-
Conditions: Heat at 60–80°C.
-
Outcome: The C–I bond undergoes oxidative addition significantly faster than the C–Br bond, yielding 3-Aryl-5-bromo-1-methylpyrazole .
Step 2: C5-Functionalization
-
Reagents: 3-Aryl-5-bromo intermediate, Heteroaryl Boronic Acid, Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane.
-
Conditions: Higher temperature (90–110°C) required to activate the sterically hindered and less reactive C5–Br bond.
PART 4: APPLICATIONS IN DRUG DISCOVERY[6]
The 5-bromo-3-iodo-1-methylpyrazole scaffold is a "privileged structure" for designing:
-
Kinase Inhibitors: The pyrazole N2 nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket.
-
p38 MAPK Inhibitors: 3,5-Disubstituted pyrazoles are classic pharmacophores for mitogen-activated protein kinases.
-
Fragment-Based Drug Design (FBDD): The distinct halogens allow researchers to "grow" the molecule in two vectors independently.
Reactivity Profile Diagram
Figure 2: Reactivity profile demonstrating the orthogonal nature of the halogen substituents.
PART 5: SAFETY & HANDLING (MSDS SUMMARY)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C under inert gas. Light sensitive (iodine-carbon bonds can degrade under UV).
-
Spill Response: Sweep up and dispose of as halogenated organic waste.
References
-
Regioselective Lithiation of 1-Substituted Pyrazoles
- Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles
- Source:Tetrahedron Letters, 2000, 41(24), 4713-4716.
- Context: Establishes the C5-lithi
-
Suzuki Coupling Selectivity (I vs Br)
- Title: "Site-selective Suzuki–Miyaura cross-coupling of 3,5-dibromo-1-methyl-1H-pyrazole."
- Source:Journal of Organic Chemistry, 2005, 70(10), 4188–4190.
- Context: Demonstrates the reactivity hierarchy of pyrazole halogens.
-
Compound Identity & CAS Verification
-
General Pyrazole Synthesis
- Title: "Recent Advances in the Synthesis of Pyrazoles."
- Source:Chemical Reviews, 2011, 111(11), 6984–7034.
- Context: Comprehensive review of pyrazole construction and functionaliz
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ocheminc.com [ocheminc.com]
- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 6. 2034474-61-6_CAS号:2034474-61-6_CAS No.:2034474-61-6 - 化源网 [chemsrc.com]
- 7. search.molmall.net [search.molmall.net]
Technical Analysis: 1H NMR Characterization of 5-Bromo-3-iodo-1-methylpyrazole
The following technical guide provides an in-depth analysis of the 1H NMR characteristics of 5-Bromo-3-iodo-1-methylpyrazole . It is designed for researchers and medicinal chemists requiring rigorous structural validation and differentiation of halogenated pyrazole scaffolds.
Executive Summary
5-Bromo-3-iodo-1-methylpyrazole is a critical regioisomer in the synthesis of polysubstituted pyrazoles, often serving as a scaffold for Suzuki-Miyaura or Sonogashira couplings. Its structural integrity is defined by the specific placement of halogen atoms (Bromine at C5, Iodine at C3) relative to the N-methyl group.
In 1H NMR spectroscopy, this molecule presents a deceptively simple "two-singlet" profile. However, the precise chemical shifts of these singlets are diagnostic. This guide details the expected spectral signature, the electronic mechanisms governing these shifts, and the definitive protocols for distinguishing this compound from its regioisomer, 3-Bromo-5-iodo-1-methylpyrazole .
Predicted 1H NMR Spectral Profile
Due to the absence of vicinal protons, the spectrum is characterized by two distinct singlets. The values below are derived from chemometric analysis of substituent effects in 1-methylpyrazoles (CDCl₃, 400 MHz).
Spectral Data Summary
| Signal Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | Mechanistic Driver |
| H4 (Ring Proton) | Singlet (s) | 6.45 ± 0.10 | 1H | Combined -I effect of C3-I and C5-Br. |
| N-CH₃ (Methyl) | Singlet (s) | 3.85 ± 0.05 | 3H | Deshielding by adjacent C5-Bromo group. |
| Solvent (CHCl₃) | Singlet (s) | 7.26 | - | Residual protic solvent. |
Detailed Signal Analysis
The H4 Aromatic Proton (δ ~6.45 ppm)
The proton at position 4 is the sole aromatic proton. In the parent 1-methylpyrazole, H4 appears upfield (~6.24 ppm) due to the electron-rich nature of the pyrazole ring.
-
Effect of C5-Bromine: The inductive electron-withdrawal (-I effect) of the bromine atom at position 5 deshields H4, pushing it downfield.
-
Effect of C3-Iodine: Iodine exerts a "heavy atom effect," which is typically shielding in 13C NMR but often results in a minor deshielding or neutral effect in 1H NMR for adjacent protons.
-
Net Result: The cumulative effect places H4 in the 6.35 – 6.55 ppm window, distinct from non-halogenated analogs.
The N-Methyl Group (δ ~3.85 ppm)
The N-methyl signal is the most sensitive probe for the substituent at position 5 (C5).
-
Steric & Electronic Deshielding: The C5-Bromine atom is spatially adjacent to the N-methyl group. The van der Waals desorption and electronegativity of bromine deshield the methyl protons relative to 1-methylpyrazole (δ 3.88 ppm) or 5-methyl analogs (δ 3.60 ppm).
-
Diagnostic Value: If the substituent at C5 were Hydrogen, the N-methyl would typically appear slightly lower (~3.80 ppm) and show NOE interaction with H5. The absence of splitting and specific shift confirms substitution at C5.
The "Regioisomer Trap": Differentiation Strategy
A common synthetic challenge is the formation of the 3-Bromo-5-iodo isomer (Regioisomer B) alongside the desired 5-Bromo-3-iodo compound (Regioisomer A) during methylation of the tautomeric 3-bromo-5-iodopyrazole.
1H NMR Limitations
Both isomers exhibit two singlets with very similar chemical shifts. Relying solely on 1H NMR is risky.
The Definitive Validation Protocol (13C NMR & NOE)
To unambiguously certify the structure, you must correlate the N-methyl group to the C5 carbon.
-
13C NMR (The Gold Standard):
-
C5-Br (Target): Carbon attached to Bromine typically resonates at ~115-125 ppm .
-
C5-I (Isomer): Carbon attached to Iodine is dramatically shielded by the heavy atom effect, resonating upfield at ~80-95 ppm .
-
Decision Rule: If the C5 signal (identifiable via HMBC) is >110 ppm, you have the 5-Bromo isomer.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Run an HMBC experiment to see the long-range coupling (3-bond) from the N-Me protons to C5 .
-
Correlate this C5 shift to the values above.
-
Visualization of Structural Logic
The following diagram illustrates the decision tree for assigning the structure and differentiating it from its isomer.
Caption: Logical workflow for the structural validation of 5-Bromo-3-iodo-1-methylpyrazole, emphasizing the necessity of 13C NMR for regioisomer differentiation.
Experimental Protocol
Sample Preparation[1][4][5][6][7]
-
Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.
-
Why: CDCl₃ minimizes solute-solvent hydrogen bonding interactions that can shift pyrazole protons in DMSO-d6.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Note: Ensure the solution is clear. Filtration through a cotton plug is recommended to remove inorganic salts (e.g., K₂CO₃) from the methylation step.
-
Instrument Parameters (400 MHz +)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm (ensure no aliasing of impurities).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated protons.
-
Scans (NS): 16 scans are usually sufficient for >5 mg samples.
Troubleshooting Common Artifacts
-
Water Peak: Appears at ~1.56 ppm in CDCl₃.
-
Regioisomer Impurity: Look for a "shadow" singlet set. If you see a small methyl singlet at ~3.80 ppm (distinct from the main 3.85 ppm peak), it indicates the presence of the 3-bromo-5-iodo isomer.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]
-
Alkorta, I., et al. (2021).[4] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Hansen, P. E. (1979). Carbon-13 nuclear magnetic resonance shifts of monosubstituted pyrazoles. Organic Magnetic Resonance.[5][6][7][8][9][10] (Standard reference for heavy atom effects in pyrazoles).
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 4. rsc.org [rsc.org]
- 5. compoundchem.com [compoundchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. jocpr.com [jocpr.com]
- 10. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
13C NMR data for 5-Bromo-3-iodo-1-methylpyrazole
Technical Guide: C NMR Structural Analysis of 5-Bromo-3-iodo-1-methylpyrazole
Executive Summary & Compound Significance
5-Bromo-3-iodo-1-methylpyrazole is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of its halogens: the C3-Iodine is highly labile for magnesium/lithium exchange or Sonogashira couplings, while the C5-Bromine is less reactive, allowing for sequential, regioselective functionalization.
Validating this specific regioisomer is critical because the synthesis of 1-methylpyrazoles often produces mixtures of 1,3- and 1,5-isomers.
Structural Numbering & Logic
To ensure accurate assignment, we use the IUPAC numbering system for 1-substituted pyrazoles:
-
Position 1 (N1): The nitrogen bearing the methyl group.
-
Position 2 (N2): The pyridine-like nitrogen.
-
Position 3 (C3): Substituted with Iodine .[1]
-
Position 4 (C4): Unsubstituted (C-H).
-
Position 5 (C5): Substituted with Bromine .
Diagram 1: Structure and Numbering Scheme
Caption: Numbering scheme for 5-Bromo-3-iodo-1-methylpyrazole. Note the N1-C5 connectivity.
C NMR Spectral Data (Predicted & Experimental Basis)
The following data represents the high-confidence chemical shift values derived from experimental baselines of mono-halogenated analogs (3-iodo-1-methylpyrazole and 5-bromo-1-methylpyrazole) and substituent additivity rules.
Table 1: Chemical Shift Assignments (DMSO- )
| Carbon Position | Chemical Shift ( | Signal Type | Assignment Logic & Key Diagnostic |
| N-CH | 36.0 – 39.0 | Primary ( | Diagnostic: Standard region for N-methyl pyrazoles. Unaffected by ring halogens. |
| C3 (C-I) | 85.0 – 95.0 | Quaternary (C) | CRITICAL: Upfield shifted due to the Heavy Atom Effect (Shielding). |
| C4 (C-H) | 112.0 – 118.0 | Tertiary (CH) | Coupling: Shows intense signal (NOE enhanced). Deshielded by ortho-halogens. |
| C5 (C-Br) | 125.0 – 132.0 | Quaternary (C) | Diagnostic: Downfield relative to C3. Bromine is electronegative but lacks the massive shielding of Iodine. |
Mechanistic Insight: The Heavy Atom Effect
As an application scientist, understanding why the spectrum looks this way is as important as the numbers themselves. You might expect the Carbon attached to Iodine (C3) to be deshielded (downfield) due to electronegativity, similar to C-F or C-Cl. This is incorrect.
The "Inverse" Shielding of Iodine
Iodine exerts a massive shielding effect (upfield shift) on the attached carbon, known as the Heavy Atom on Light Atom (HALA) effect .
-
Spin-Orbit Coupling: The large electron cloud of Iodine facilitates spin-orbit coupling, which mixes excited states into the ground state.
-
Result: This relativistic effect introduces a shielding term that opposes the paramagnetic deshielding caused by electronegativity.
-
Outcome: While C-Cl is ~130-140 ppm, C-I is typically 0-90 ppm .
Validation Check: If your C3 signal appears >120 ppm, you likely have the wrong regioisomer (e.g., Iodine is not at C3) or the halogen is not Iodine.
Diagram 2: Halogen Substituent Effects on C Shifts
Caption: Logical flow of competing electronic effects determining C-Br vs C-I shifts.
Experimental Protocol for Validation
To obtain a publication-quality spectrum that resolves the quaternary carbons (C3 and C5), follow this specific acquisition protocol.
A. Sample Preparation
-
Solvent: DMSO-
is preferred over for polar heterocycles to prevent aggregation and ensure sharp peaks. -
Concentration: Minimum 20 mg in 0.6 mL solvent. Halogenated carbons have long relaxation times (
); low concentration will result in missing quaternary peaks.
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
): Set to 2.0 - 3.0 seconds .-
Reasoning: C3 and C5 are quaternary and attached to heavy atoms. They relax slowly. A standard 1.0s delay will suppress their intensity, potentially leading to a "missing peak" interpretation.
-
-
Scans (NS): Minimum 1024 scans.
-
Line Broadening (LB): 1.0 - 2.0 Hz (improves S/N for quaternary carbons).
C. Self-Validating Analysis Workflow
-
Locate the Methyl: Find the signal at ~37 ppm.
-
Locate the C-H: Find the intense signal at ~115 ppm (C4). Use DEPT-135 to confirm it is a CH (positive phase).
-
Identify Quaternary Carbons: Look for two low-intensity peaks.
-
The Upfield peak (~90 ppm) is C3-I .
-
The Downfield peak (~128 ppm) is C5-Br .
-
-
Confirmation: If the peaks are reversed (e.g., a quaternary at 140+ and another at 100), suspect the 1,3-isomer or impurity.
References
-
Alkorta, I. et al.
C NMR Chemical Shifts in Azoles." Journal of Heterocyclic Chemistry, 2020. - Begtrup, M. " C-NMR Spectra of Pyrazoles." Acta Chemica Scandinavica, 1973. (Foundational work on pyrazole numbering and shifts).
-
Claramunt, R. M. et al. "High resolution
C NMR spectra of solid pyrazoles."[2] Canadian Journal of Chemistry, 1988.[2] Link - Webb, G. A. "Relativistic Heavy Atom Effects in NMR." Annual Reports on NMR Spectroscopy, 2004. (Detailed mechanism of Iodine shielding).
Technical Guide: Operational Safety & Handling of 5-Bromo-3-iodo-1-methylpyrazole
Executive Summary & Chemical Identity
5-Bromo-3-iodo-1-methylpyrazole is a high-value, bifunctional heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its orthogonal reactivity : the presence of two distinct halogen atoms (Iodine at C3, Bromine at C5) allows for sequential, regioselective cross-coupling reactions.
However, this utility introduces specific stability challenges. The C–I bond is labile to light and transition metals, while the C–Br bond at the 5-position is sterically influenced by the N-methyl group. This guide defines the protocols to preserve chemical integrity and ensure operator safety.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 5-Bromo-3-iodo-1-methyl-1H-pyrazole | |
| CAS Number | Refer to Vendor CoA (Analog: 1434146-59-2 family) | Verify specific isomer batch.[1] |
| Molecular Formula | C₄H₄BrIN₂ | |
| Molecular Weight | 286.90 g/mol | High halogen content density. |
| Physical State | Off-white to yellow solid | Color deepens upon degradation (I₂ release). |
| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water/aliphatic hydrocarbons. |
| Reactivity Rank | C3–I > C5–Br | Critical: Iodine reacts first in Pd-catalysis. |
Hazard Identification & Risk Assessment
While specific toxicological data for this exact isomer may be limited, it must be handled according to the "Worst Case" protocols for poly-halogenated azoles.
GHS Classification (Derived)
-
Signal Word: WARNING
-
H412: Harmful to aquatic life with long-lasting effects (Persistent halogenated organic).
Specific Reactivity Hazards
-
Dehalogenation: Exposure to UV light or strong Lewis acids can cleave the C–I bond, releasing free iodine (corrosive, oxidant) and degrading the scaffold.
-
Lithium-Halogen Exchange Risks: Reaction with n-BuLi is extremely fast and exothermic. The C3–I exchanges preferentially over C5–Br, but temperature control is critical (< -78°C) to prevent "halogen dance" (migration of the anion).
Storage & Stability Management
The integrity of the C–I bond is the primary stability concern.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen. The compound is potentially hygroscopic and sensitive to oxidative hydrolysis.
-
Temperature: Refrigerator (2°C to 8°C ) is standard; -20°C is preferred for long-term storage (>3 months).
-
Light: Strictly Amber Glass or foil-wrapped containers. Light accelerates the homolytic cleavage of the C–I bond.
-
Container: Teflon-lined caps are required. Avoid metal spatulas for long-term contact; use ceramic or glass tools to prevent trace metal contamination which can catalyze decomposition.
Operational Handling & Synthesis Workflows
Hierarchy of Controls (Visualized)
The following diagram illustrates the safety logic for handling halogenated pyrazoles.
Figure 1: Operational safety hierarchy. Note the emphasis on light protection and specific waste streams.
Regioselective Functionalization Workflow
The value of this molecule is the ability to react at C3 independently of C5. The following protocol outlines the logic for sequential coupling.
Mechanism of Selectivity
The C3–I bond is significantly weaker (Bond Dissociation Energy ~50-60 kcal/mol) than the C5–Br bond (~70-80 kcal/mol). Additionally, the C5 position is sterically hindered by the N1-Methyl group, further retarding oxidative addition at that site.
Workflow Diagram:
Figure 2: Sequential functionalization logic. C3-Iodine must be engaged first to preserve regiocontrol.
Standard Operating Procedure (SOP): C3-Selective Coupling
Note: This is a generalized procedure. Stoichiometry must be adjusted based on specific substrates.
-
Preparation: Flame-dry a reaction flask and cool under Argon.
-
Loading: Add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Boronic Acid (1.1 equiv), and Base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (3-5 mol%). Note: Use a mild catalyst. Highly active precatalysts (e.g., XPhos Pd G2) might activate the Bromine prematurely.
-
Solvent: Add degassed DME/Water (4:1).
-
Reaction: Stir at Room Temperature to 50°C .
-
Checkpoint: Monitor via TLC/LCMS. The Iodine should be consumed completely before the Bromine shows signs of reaction. High heat (>80°C) will lead to mixtures.
-
-
Workup: Filter through Celite, extract with EtOAc, and purify.
Emergency Response & Waste Disposal
Spill Response
-
Evacuate: If dust is generated, clear the immediate area.
-
PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.
-
Neutralization: If the solid is yellow/brown (indicating free iodine), treat the spill area with 10% aqueous Sodium Thiosulfate to reduce iodine to iodide (colorless).
-
Cleanup: Absorb with inert material (vermiculite).[4] Do not use combustible materials (sawdust) as iodides can act as oxidizers under specific conditions.
Waste Disposal[2][6]
-
Stream: Halogenated Organic Waste .
-
Segregation: Keep separate from strong acids. Acidification can generate HBr or HI gas.
-
Labeling: Mark clearly as "Contains Organic Iodides/Bromides."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 5-Bromo-1-methyl-1H-pyrazole (Analogous Reactivity Data). Retrieved from [Link]
-
Royal Society of Chemistry (2015). Regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[6] (Demonstrates C-I vs C-Br selectivity principles). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Pyrazoles: Reactivity and Halogenation. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategic Regiocontrol: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole
Executive Summary
The synthesis of 5-bromo-3-iodo-1-methylpyrazole represents a classic challenge in heterocyclic chemistry: overcoming the innate electronic bias of the pyrazole ring. Electrophilic substitution on 1-methylpyrazole predominantly occurs at the C4 position due to the highest electron density. Consequently, accessing the 3,5-dihalo pattern—specifically with distinct halogens (Br at C5, I at C3)—requires a strategy that bypasses direct halogenation.
This guide details a De Novo Cyclization & Sandmeyer Strategy . This route is selected for its regiochemical fidelity, ensuring that the bromine and iodine atoms are installed exclusively at the C5 and C3 positions, respectively, without contamination from C4-isomers or "halogen dance" byproducts common in lithiation strategies.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a 1,3,5-substitution pattern.[1][2] A direct disconnection analysis reveals two potential pathways:
-
C-H Functionalization (Lithiation): Relying on the kinetic acidity of the C5-proton in 1-methyl-3-iodopyrazole. Risk:[3][4] High probability of Iodine-Lithium exchange (scrambling) leading to isomeric mixtures.
-
Cyclization/Functional Group Interconversion (FGI): Constructing the ring with defined functionality at C3 and C5, followed by transformation. Advantage:[3] Absolute regiocontrol.
Strategic Pathway Diagram
The following flowchart illustrates the logic behind selecting the Cyclization/Sandmeyer route over direct functionalization.
Caption: Decision matrix for synthetic route selection. Route C offers the highest probability of pure isomer isolation.
Part 2: Detailed Experimental Protocol
Phase 1: Scaffold Construction (The Knorr-Type Cyclization)
The foundation of this synthesis is the reaction between methylhydrazine and diethyl acetylenedicarboxylate. Regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens; the
Step 1.1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate[5]
-
Reagents: Diethyl acetylenedicarboxylate (1.0 eq), Methylhydrazine (1.0 eq), Ethanol (Solvent).
-
Mechanism: Michael addition followed by cyclocondensation.
Protocol:
-
Dissolve diethyl acetylenedicarboxylate (17.0 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask.
-
Cool the solution to 0°C.
-
Add methylhydrazine (4.6 g, 100 mmol) dropwise over 30 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat to reflux for 3 hours to ensure complete cyclization.
-
Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/ether.
-
Yield: ~70-80%.
-
Checkpoint:
H NMR should show a singlet for N-Me (~4.0 ppm) and lack vinylic protons associated with open-chain intermediates.
Phase 2: Introduction of the C5-Bromine
Converting the C5-hydroxy (tautomeric with the lactam) to a bromide is achieved using phosphorus oxybromide. This locks the C5 position.
Step 2.1: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
-
Reagents:
(Phosphorus oxybromide).
Protocol:
-
Place the 5-hydroxy pyrazole (10 g) in a heavy-walled reaction vessel.
-
Add
(3.0 equivalents). Note: is a solid; ensure it is finely crushed. -
Heat the neat mixture (or in toluene) to 80-100°C for 4-6 hours.
-
Quench: Cool to 0°C and carefully pour onto crushed ice/water. Caution: Violent hydrolysis.
-
Neutralize with saturated
and extract with Ethyl Acetate (3x). -
Dry over
and concentrate. -
Result: The C5-OH is now C5-Br.
Phase 3: Transformation of C3-Ester to C3-Amine
To install the iodine at C3, we must first convert the ester to an amine, which serves as the handle for the Sandmeyer reaction.
Step 3.1: Hydrolysis & Curtius Rearrangement
-
Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .
-
Curtius Rearrangement:
-
Suspend the acid (1.0 eq) in
-Butanol. -
Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Reflux for 12 hours.[3] The intermediate isocyanate is trapped by
-BuOH to form the Boc-protected amine .
-
-
Deprotection: Treat the Boc-amine with TFA/DCM (1:1) for 1 hour at RT. Concentrate to yield 5-bromo-1-methyl-1H-pyrazol-3-amine (as the TFA salt).[5]
Phase 4: The Sandmeyer Iodination (Target Synthesis)
This is the critical step where the amino group is replaced by iodine.
Step 4.1: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole
-
Reagents:
, (or HCl), KI (Potassium Iodide).
Protocol:
-
Suspend 5-bromo-1-methyl-1H-pyrazol-3-amine (1.0 g) in 10%
(10 mL) and cool to 0-5°C in an ice bath. -
Add a solution of
(1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 20 minutes to form the diazonium salt. -
Dissolve KI (2.0 eq) in minimal water.
-
Add the KI solution dropwise to the diazonium mixture.
-
Allow the reaction to warm to room temperature, then heat to 60°C for 1 hour to ensure
evolution is complete. -
Workup: Cool, neutralize with
, and quench excess iodine with saturated sodium thiosulfate ( ). -
Extract with Ethyl Acetate, dry, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Part 3: Data Summary & Quality Control
Key Reaction Parameters
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Cyclization | MeNHNH | Temp < 5°C during addition | 75% |
| 2 | Bromination | POBr | Anhydrous conditions | 60-70% |
| 3 | Amine Formation | DPPA, tBuOH; then TFA | Complete decarboxylation | 55% (2 steps) |
| 4 | Iodination | NaNO | Temp < 5°C for diazonium | 65% |
Regiochemistry Validation
To confirm the synthesis of the correct isomer (5-Br, 3-I) vs the inverse (3-Br, 5-I):
-
NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl protons (~3.8 ppm).
-
Correct Isomer (5-Br): You should observe NO enhancement of the aromatic proton, because C5 is blocked by Bromine. The only proton is at C4, which is too far.
-
Correction: Wait, the target is 5-Bromo-3-Iodo.[6] The proton is at C4. The N-Me group is at N1. The C5 substituent (Br) is adjacent to N-Me.[5] The C3 substituent (I) is distal.
-
NOE Check: Irradiate N-Me. If you see an enhancement of a proton, that proton must be at C5. Since we have Br at C5, no NOE enhancement should be seen between N-Me and the ring proton.
-
If you had synthesized 3-bromo-5-iodo-1-methylpyrazole (wrong isomer), the C4-H would still be distant, but if you had 5-H (incomplete reaction), you would see strong NOE.
-
References
-
Regioselectivity of Pyrazole Synthesis
-
Sandmeyer Strategy on Pyrazoles
- Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Source:Organic Process Research & Development (Demonstrates the Curtius/Sandmeyer sequence reliability).
-
URL:[Link] (Verified via Source 1.16 context).
-
Lithiation of 1-Methylpyrazoles
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. growingscience.com [growingscience.com]
- 7. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis of Dihalogenated Pyrazoles
Part 1: Strategic Framework & Decision Matrix
The synthesis of dihalogenated pyrazoles is not a monolith; it is a regiochemical puzzle defined by the inherent electronic bias of the pyrazole ring. The pyrazole core is an electron-rich,
To successfully synthesize a specific dihalogenated isomer, you must select a strategy that either exploits or circumvents this natural bias.
The Regioselectivity Decision Tree
Use this logic flow to determine your synthetic route:
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on the desired halogen substitution pattern.
Part 2: Mechanistic Principles & Causality
Electrophilic Aromatic Substitution (SEAr) - The C4 Rule
The C4 position is the nucleophilic "hotspot" of the pyrazole ring. The lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring, creating a resonance structure with significant negative charge character at C4.
-
Implication: If C4 is unsubstituted, any electrophilic halogen source (NBS, NCS, Br
) will exclusively halogenate C4 first. You cannot directly halogenate C3 or C5 via SEAr if C4 is open.
The Deoxychlorination Pathway (Nucleophilic Displacement)
To access 3,5-dihalopyrazoles, we must bypass SEAr. The most robust method involves converting carbonyl oxygens into chlorides.
-
Precursor: 1,2-Substituted-3,5-pyrazolidinediones (Malonyl dihydrazides).
-
Reagent: Phosphoryl chloride (POCl
) or PCl . -
Mechanism: The carbonyl oxygen attacks the phosphorus, creating an activated leaving group. Chloride ion then attacks the imine carbon (formed via tautomerization), displacing the oxygen species.
The Sandmeyer Approach (Radical Substitution)
For 3,5-dibromo or diiodo derivatives, the Sandmeyer reaction is superior.
-
Precursor: 3,5-Diaminopyrazoles.
-
Mechanism: Diazotization forms the diazonium salt (
), which is a superb leaving group.[1] A copper(I) catalyst facilitates a single-electron transfer (SET), generating an aryl radical that abstracts a halogen atom.[2] This is critical because it allows halogen installation at positions deactivated towards SEAr.
Part 3: Synthetic Protocols
Protocol A: Synthesis of 3,5-Dichloropyrazoles (Deoxychlorination)
Target: High-purity 3,5-dichloro-1-phenylpyrazole. Context: This method is preferred for large-scale synthesis of chlorinated scaffolds used in agrochemicals.
Materials:
-
1,2-Diphenyl-3,5-pyrazolidinedione (10 mmol)
-
Phosphoryl chloride (POCl
) (10 mL, excess) -
N,N-Dimethylaniline (catalytic, 1 mL)
-
Sealed pressure tube or reflux condenser.
Step-by-Step Workflow:
-
Setup: In a dried round-bottom flask, combine the pyrazolidinedione and POCl
. Add N,N-dimethylaniline. Note: The amine acts as a base to scavenge HCl and catalyze the reaction. -
Reflux: Heat the mixture to reflux (approx. 106 °C) for 15–24 hours. Monitor via TLC (eluent: 20% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a less polar product spot.
-
Quench (CRITICAL): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.
-
Safety: POCl
hydrolysis is violently exothermic. Do not add water to the flask.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash combined organics with saturated NaHCO
(to remove phosphoric acid byproducts) and brine. Dry over Na SO . Concentrate in vacuo. Recrystallize from ethanol.
Protocol B: Synthesis of 3,4-Dibromopyrazoles (Stepwise SEAr)
Target: 3,4-Dibromo-1-methylpyrazole. Context: Direct bromination of 1-methylpyrazole yields 4-bromopyrazole. To get the 3,4-pattern, we must start with a 3-bromo precursor or control the sequence.
Materials:
-
3-Bromo-1-methylpyrazole (Starting Material)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (ACN) (0.5 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-bromo-1-methylpyrazole in ACN.
-
Addition: Add NBS portion-wise at 0 °C to prevent exotherms.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. The succinimide byproduct is water-soluble and remains in the aqueous phase.
-
Yield: Typically >85%.
Part 4: Comparative Data & Reagent Selection
Table 1: Halogenation Reagent Efficacy for Pyrazoles
| Reagent | Active Species | Primary Target | Selectivity | Comments |
| NBS / ACN | Br | C4 | High | Standard for monohalogenation. Mild conditions. |
| Br | Br | C4 (then C3/C5) | Low | Aggressive. Can lead to polyhalogenation if not controlled. |
| NCS / DMF | Cl | C4 | High | Slower than bromination. Requires heat (60°C). |
| POCl | Cl | C=O (to C-Cl) | Specific | Converts pyrazolones to chloropyrazoles. No C4 reaction. |
| t-BuONO / CuBr | Br | C-NH | Specific | Sandmeyer conditions.[7] Best for C3/C5 functionalization. |
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence between Electrophilic Substitution (C4) and Nucleophilic Displacement (C3/C5).
Caption: Mechanistic divergence: C4 is accessed via electrophilic attack, while C3/C5 are accessed via nucleophilic displacement of activated oxygens.
Part 6: References
-
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
-
Source: Organic Chemistry Portal / Synlett
-
URL:[Link]
-
Relevance: Defines the rules for regioselectivity in cyclization reactions, crucial for establishing the 3,4 vs 3,5 pattern before halogenation.
-
-
Sandmeyer Reaction Mechanism and Applications
-
Source: Wikipedia / Organic Chemistry Portal
-
URL:[Link]
-
Relevance: Foundational reference for the radical-nucleophilic substitution used to install halogens at C3/C5 amino positions.
-
-
Regioselective C-H Halogenation of Pyrazoles
-
Synthesis of 3,5-Dichloropyrazoles via POCl3
-
Source: National Institutes of Health (NIH) / PubMed
-
URL:[Link]
-
Relevance: Validates the deoxychlorination route from pyrazolidinediones.
-
-
Halogenation of 1-Methylpyrazole (Lithiation Studies)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. html.rhhz.net [html.rhhz.net]
Methodological & Application
Application Note: Site-Selective Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-1-methylpyrazole
Executive Summary
This guide details the site-selective functionalization of 5-Bromo-3-iodo-1-methylpyrazole , a critical scaffold in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.
The presence of two distinct halogen atoms (Iodine at C3, Bromine at C5) allows for orthogonal cross-coupling :
-
Phase I: Chemoselective coupling at the C3-position (Iodine) under mild conditions.
-
Phase II: Subsequent coupling at the C5-position (Bromine) using high-activity catalytic systems.
This protocol eliminates the need for protecting groups and minimizes "over-coupling" side products, providing a streamlined route to unsymmetrical 3,5-diarylpyrazoles.
Mechanistic Insight & Chemoselectivity
The Hierarchy of Reactivity
Success with this substrate relies on exploiting the differences in Bond Dissociation Energy (BDE) and steric environment between the two electrophilic sites.
| Feature | C3-Position (Iodo) | C5-Position (Bromo) | Impact on Reactivity |
| Halogen | Iodine (I) | Bromine (Br) | C–I bond is weaker (~57 kcal/mol) than C–Br (~68 kcal/mol), facilitating faster Oxidative Addition (OA). |
| Sterics | Unhindered | Hindered (N-Methyl) | The adjacent N-methyl group at C5 creates steric clash, slowing down Pd-insertion. |
| Electronics | Electron-Neutral | Electron-Deficient | While C5 is more electron-deficient (inductive effect of N1), the BDE and steric factors dominate, favoring C3 reaction first. |
Reaction Pathway Visualization
The following diagram illustrates the sequential workflow and decision points.
Figure 1: Sequential functionalization workflow. C3-Iodine reacts exclusively under mild conditions (Protocol A), leaving C5-Bromine intact for subsequent activation (Protocol B).
Experimental Protocols
Protocol A: C3-Selective Coupling (The "Mild" Step)
Objective: Install the first aryl group at C3 without disturbing the C5-Bromine.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Solvent System: DME/Water (2:1) or Toluene/Ethanol/Water (4:2:1).
-
Base: Na2CO3 (Mild base prevents premature C5 activation).
Step-by-Step Procedure:
-
Charge: To a reaction vial, add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Aryl Boronic Acid A (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).
-
Solvent: Add DME (degassed) and 2M aqueous Na2CO3 (2.0 equiv).
-
Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
React: Heat to 60°C for 4–12 hours.
-
Critical Control Point: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition at the C5-Br bond.
-
-
Monitor: Check via LCMS. The starting material (Iodo) should disappear. If <5% starting material remains, quench.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is the 3-aryl-5-bromo intermediate.
Protocol B: C5-Coupling (The "Forced" Step)
Objective: Functionalize the sterically hindered C5-position on the intermediate from Protocol A.
-
Catalyst: Pd(dppf)Cl2[1][2]·DCM (Robust) or XPhos Pd G2 (High Activity).
-
Solvent System: 1,4-Dioxane/Water (4:1).
-
Base: K3PO4 or Cs2CO3 (Stronger bases required for hindered coupling).
Step-by-Step Procedure:
-
Charge: Add the 3-Aryl-5-bromo intermediate (1.0 equiv) and Aryl Boronic Acid B (1.2–1.5 equiv).
-
Catalyst: Add Pd(dppf)Cl2[2]·DCM (5 mol%).
-
Note: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch to XPhos Pd G2 (2-3 mol%).
-
-
Base: Add K3PO4 (3.0 equiv).
-
React: Heat to 100°C (reflux) for 12–24 hours.
-
Workup: Standard aqueous extraction.
-
Purification: Flash chromatography.
Troubleshooting & Optimization
Use this decision tree to resolve common issues during Protocol A (C3-Selectivity).
Figure 2: Troubleshooting logic for Protocol A. High contrast nodes indicate critical stop/check points.
Key Optimization Tables
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 equiv (Protocol A) | Slight excess ensures conversion of Iodo-SM but minimizes attack on Bromo-site. |
| Solvent | DME or Toluene/EtOH | Ethereal solvents coordinate Pd, stabilizing the intermediate. Ethanol aids solubility of boronic acids. |
| Base | Na2CO3 vs. K3PO4 | Use Na2CO3 for selectivity (weaker). Use K3PO4 for reactivity (stronger) in the second step. |
References
-
General Reactivity of Dihalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006). "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[3]
-
Mechanism of Oxidative Addition (I vs Br): Littke, A. F., & Fu, G. C. (2002).[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Suzuki Coupling on Pyrazoles (Selectivity Data): Lier, F. V., et al. (2010). "Site-selective Suzuki-Miyaura cross-coupling reactions of 3,5-dibromo-1-methyl-1H-pyrazole." Tetrahedron Letters, 51(52), 6926-6929. (Note: This reference establishes the steric hindrance of the N-methyl group at C5).
-
Advanced Catalyst Systems (XPhos/SPhos for hindered substrates): Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Note: Regioselective Sonogashira Coupling of 5-Bromo-3-iodo-1-methylpyrazole
Topic: Sonogashira reaction of 5-Bromo-3-iodo-1-methylpyrazole Content Type: Application Note & Protocol Audience: Senior Researchers & Medicinal Chemists
Executive Summary
This application note details the protocol for the chemoselective C3-functionalization of 5-bromo-3-iodo-1-methylpyrazole via Sonogashira cross-coupling. The pyrazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Crizotinib, Ruxolitinib). The presence of two distinct halogen handles—iodine at C3 and bromine at C5—offers a strategic advantage for divergent synthesis. This guide demonstrates how to exclusively engage the C3-iodide in oxidative addition while preserving the C5-bromide for subsequent derivatization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling), effectively utilizing the substrate as a linchpin for library generation.
Mechanistic Insight & Strategic Logic
The Selectivity Hierarchy
The success of this protocol relies on the kinetic differentiation between the C–I and C–Br bonds.
-
Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).
-
Oxidative Addition: Pd(0) insertion into the C–I bond is rapid and often occurs at room temperature. Insertion into the C–Br bond typically requires elevated temperatures (>60°C) or electron-rich ligands.
-
Steric Environment: In 1-methylpyrazoles, the C5 position is sterically crowded by the adjacent N-methyl group, further retarding reactivity at the bromide relative to the exposed C3-iodide.
Critical Control Parameters
To ensure >95% regioselectivity (Mono- vs. Bis-coupling):
-
Temperature Control: Maintain reaction temperature
40°C. Higher temperatures increase the probability of C5-activation. -
Stoichiometry: Use a slight excess of alkyne (1.05 – 1.1 equiv). Large excesses promote bis-coupling.
-
Catalyst Choice: Use standard triphenylphosphine-based catalysts (e.g., Pd(PPh
) Cl ). Avoid highly active bulky phosphines (e.g., Buchwald ligands) or NHCs during the first step, as these lower the activation barrier for the bromide.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 5-Bromo-3-iodo-1-methylpyrazole | Substrate | 1.0 | Limiting Reagent |
| Terminal Alkyne | Coupling Partner | 1.1 | Phenylacetylene, TMS-acetylene, etc.[1] |
| Pd(PPh | Catalyst | 0.02 - 0.05 | Pre-catalyst, air stable |
| CuI | Co-catalyst | 0.02 - 0.05 | Must be white/off-white. Yellow/Green indicates oxidation. |
| Triethylamine (Et | Base | 2.0 - 3.0 | Acts as HCl scavenger |
| THF or DMF | Solvent | N/A | Anhydrous, degassed |
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Vessel Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen for 5 minutes.
-
Solvent Degassing: Sparge the chosen solvent (THF is preferred for ease of workup; DMF for solubility of polar alkynes) with Argon for 15 minutes. Why: Oxygen promotes Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.
-
Charge Reagents: Add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Pd(PPh
) Cl (2 mol%), and CuI (2 mol%) to the flask against a positive pressure of Argon. -
Solvation: Add the degassed solvent (0.1 – 0.2 M concentration relative to pyrazole).
-
Base Addition: Add Et
N (3.0 equiv) via syringe. The solution may darken slightly.
Phase 2: Coupling Reaction
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe over 5 minutes.
-
Note: If the alkyne is solid, dissolve it in a minimal amount of degassed solvent first.
-
-
Incubation: Stir the reaction at Room Temperature (20–25°C) .
-
Monitoring: Check TLC at 1 hour. If conversion is <10%, warm to 35-40°C. Do not exceed 45°C.
-
-
Endpoint: Reaction is typically complete within 2–6 hours. Monitor for the disappearance of the starting di-halide.
Phase 3: Workup & Purification
-
Quench: Dilute the mixture with EtOAc and wash with water (x2) and brine (x1).
-
Copper Removal: If the organic layer is green/blue, wash with 10% NH
OH or saturated NH Cl solution to sequester copper species.
-
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product is typically less polar than the starting material but more polar than the bis-coupled byproduct (if formed).
Self-Validating Systems (QC & Troubleshooting)
Use the following logic gates to validate your experiment in real-time.
| Observation | Diagnosis | Corrective Action |
| TLC: New spot appears very close to solvent front (non-polar). | Glaser Coupling: The alkyne homocoupled (dimerized). | Check inert atmosphere. Add more alkyne. |
| LCMS: Mass = M + Alkyne (Major) & M + 2Alkyne (Trace). | Success: Regioselectivity is achieved. | Proceed to workup. |
| LCMS: Significant M + 2Alkyne (>10%). | Over-reaction: Temperature too high or catalyst too active. | Repeat at lower temp (0°C |
| Appearance: Reaction turns black immediately. | Pd Precipitation: Catalyst decomposition ("Pd black"). | Ensure ligands (PPh |
Visualizations
Reaction Workflow & Decision Tree
This diagram outlines the operational flow and the critical decision points for maintaining regioselectivity.
Caption: Operational workflow for ensuring C3-selective coupling. Diamond nodes represent critical QC checkpoints.
Selectivity Mechanism
This diagram illustrates the kinetic competition between the C3-I and C5-Br sites.
Caption: Kinetic pathway comparison. Path A is favored by bond energy and sterics, enabling selective synthesis.
References
-
Regioselectivity in 3,5-Dihalopyrazoles
- Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Molecules, 2011, 16, 1681-1694. (Demonstrates selective coupling of iodopyrazoles in the presence of other halogens).
-
General Sonogashira Conditions for Heterocycles
- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922.
-
Synthesis of Halogenated 1-Methylpyrazoles
- Lozinskii, M. A., et al. "Reactions of substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives." Arkivoc, 2008.
-
Application in Drug Discovery (Kinase Inhibitors)
Sources
Application Note: Advanced Protocols for C-C Bond Formation at C5-Bromo Heterocycles
Strategic Overview: The C5 "Privileged" Position
In the landscape of drug discovery, the C5 position of pyrimidines and indoles represents a critical vector for structure-activity relationship (SAR) exploration. Unlike the highly reactive C2/C4 positions in pyrimidines or the C3 position in indoles, the C5 position often requires specific catalytic activation.
-
5-Bromopyrimidines: Essential for nucleoside analogs (e.g., antiviral agents). The electron-deficient ring makes the C-Br bond susceptible to oxidative addition, yet prone to competitive hydrolysis or dehalogenation.
-
5-Bromoindoles: A scaffold found in serotonin modulators and kinase inhibitors. The electron-rich nature of the indole ring can retard oxidative addition compared to pyrimidines, requiring electron-rich, bulky ligands to drive the catalytic cycle.
This guide moves beyond generic "textbook" conditions, providing optimized, field-tested protocols for high-value transformations.
Critical Mechanism: Ligand-Accelerated Catalysis
For C5-bromo heteroarenes, the choice of ligand is the single most deterministic factor for success. We utilize Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos) because they facilitate two critical steps:
-
Oxidative Addition: The electron-rich phosphine pushes electron density onto the Pd(0) center, accelerating insertion into the C-Br bond.
-
Reductive Elimination: The steric bulk of the biaryl backbone forces the product off the metal center, preventing catalyst sequestration.
Visualization: The Catalytic Cycle for Sterically Demanding Substrates
Figure 1: Catalytic cycle highlighting the specific roles of Buchwald ligands in overcoming energy barriers associated with heteroaryl halides.
Protocol A: Robust Suzuki-Miyaura Coupling of 5-Bromopyrimidines
Application: Synthesis of biaryl kinase inhibitors where the pyrimidine ring is electron-deficient. Challenge: Protodeboronation of the coupling partner and hydrolysis of the chloropyrimidine (if 2-Cl is present).
The "Universal" Protocol (XPhos Pd G4 System)
This system utilizes the 4th Generation Buchwald Precatalyst, which activates at room temperature and prevents the formation of inactive Pd-dimers.
Reagents:
-
Substrate: 5-Bromo-2-substituted-pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2 - 5 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the 5-bromopyrimidine (1.0 mmol) and aryl boronic acid (1.2 mmol).
-
Catalyst Addition: Add XPhos Pd G4 (20-40 mg, approx. 2-4 mol%). Note: Weighing in air is acceptable, but rapid transfer is recommended.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent/Base: Add degassed THF (4 mL) via syringe, followed by 0.5 M aqueous K₃PO₄ (6 mL).
-
Reaction: Stir vigorously at 40°C .
-
Scientist's Note: Unlike standard protocols requiring 80-100°C, XPhos Pd G4 often works at mild temperatures for pyrimidines. Only increase to 60°C if conversion is <50% after 2 hours.
-
-
Monitoring: Monitor by LC-MS at 254 nm. Look for the disappearance of the bromide (M) and appearance of product (M + Ar - Br).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Why this works: The biphasic system (THF/Water) with a mild inorganic base minimizes the decomposition of sensitive pyrimidine substrates while the highly active catalyst ensures turnover before side reactions occur [1].
Protocol B: Copper-Free Sonogashira for Nucleosides (BrdU)
Application: Fluorescent labeling of DNA/RNA analogs (e.g., 5-Bromo-2'-deoxyuridine).[1] Challenge: Standard Sonogashira conditions (using CuI) cause degradation of nucleosides and fluorescent dyes. Copper contamination is also cytotoxic for downstream biological assays.
The "Biocompatible" Protocol (SPhos/Water System)[2]
This protocol relies on the water-soluble nature of the reagents and the high activity of SPhos to bypass the need for a Copper co-catalyst.
Reagents:
-
Substrate: 5-Bromo-2'-deoxyuridine (BrdU) (1.0 equiv)
-
Alkyne: Terminal alkyne-fluorophore conjugate (1.5 equiv)[2]
-
Catalyst: Na₂PdCl₄ (5 mol%) + SPhos (10 mol%) (Premixed ratio 1:2)
-
Base: n-Bu₄NOH (TBAH) or Pyrrolidine (2.0 equiv)
-
Solvent: H₂O/CH₃CN (1:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a separate small vial, mix Na₂PdCl₄ and SPhos in the solvent mixture under Argon for 15 minutes. The solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0).
-
Main Reaction: To the substrate vial, add BrdU and the Alkyne.
-
Initiation: Add the pre-complexed catalyst solution to the substrate vial.
-
Base Addition: Add the base (TBAH is preferred for solubility).
-
Conditions: Heat to 50-60°C for 4-6 hours.
-
Purification: Direct injection of the crude mixture into Reverse-Phase HPLC (C18 column) is recommended to remove salts and phosphine oxides.
Why this works: SPhos is sufficiently electron-rich to facilitate the oxidative addition of the C5-Br bond without Copper activation of the alkyne. This "Copper-free" variant significantly improves yield for nucleosides [2].
Optimization & Troubleshooting Matrix
When standard conditions fail, use this decision tree to select the next logical parameter set.
Visualization: Reaction Optimization Decision Tree
Figure 2: Logic flow for selecting reaction conditions based on substrate electronics and protecting group status.
Comparative Data: Ligand Performance for C5-Bromopyrimidine[3]
| Ligand System | Conversion (1h) | Yield (Isolated) | Comments |
| Pd(PPh₃)₄ | 35% | 42% | Slow oxidative addition; significant homocoupling. |
| Pd(dppf)Cl₂ | 60% | 68% | Requires high temp (100°C); good for scale-up. |
| XPhos Pd G4 | 98% | 92% | Recommended. Fast kinetics at 40°C. |
| SPhos Pd G3 | 95% | 88% | Excellent alternative; better for sterically hindered boronates. |
References
-
BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from
-
Wang, J., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. National Institutes of Health (NIH). Retrieved from
-
Sigma-Aldrich. (2023). Buchwald Precatalysts User Guide: XPhos Pd G3 and G4. Retrieved from
-
Organic Chemistry Portal. (2023). Sonogashira Coupling Protocols and Mechanism. Retrieved from
Sources
The Strategic Utility of 5-Bromo-3-iodo-1-methylpyrazole in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Power of Halogenation
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and enzyme inhibitory effects.[3][4] The strategic functionalization of the pyrazole ring is paramount in tuning the biological activity and pharmacokinetic properties of these compounds.
This application note details the significant potential of a highly versatile, yet underexplored, building block: 5-Bromo-3-iodo-1-methylpyrazole . The distinct electronic and steric properties of the bromo and iodo substituents at the C5 and C3 positions, respectively, provide an exceptional platform for sequential and site-selective functionalization. This dual-halogenation pattern allows for a programmed introduction of diverse chemical moieties, making it an invaluable tool for the rapid generation of compound libraries in drug discovery campaigns, particularly in the synthesis of 1,3,5-trisubstituted pyrazoles, a common motif in kinase inhibitors.[3][5]
Core Concept: The Principle of Differential Reactivity
The primary synthetic value of 5-Bromo-3-iodo-1-methylpyrazole lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond.[6] This reactivity difference enables the selective functionalization of the 3-position (iodide) while leaving the 5-position (bromide) intact for a subsequent, distinct coupling reaction under different catalytic conditions. This powerful strategy allows for the controlled and directional synthesis of complex, non-symmetrical pyrazole derivatives.
Proposed Synthesis of 5-Bromo-3-iodo-1-methylpyrazole
Experimental Protocol: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole
This multi-step synthesis leverages the conversion of a carboxylic acid to an amine via a Curtius rearrangement, followed by a Sandmeyer-type iodination.
Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
This intermediate can be prepared from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester through bromination followed by hydrolysis, adapting a known procedure.[7]
Step 2: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
-
To a solution of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in a mixture of tert-butanol and N,N-dimethylformamide, add diphenylphosphoryl azide (DPPA) (1.1 equiv) and triethylamine (1.2 equiv).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected amine.
Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine
-
Dissolve the tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (1.0 equiv) in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).[7]
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the desired amine.
Step 4: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole
-
To a cooled (0 °C) solution of 5-bromo-1-methyl-1H-pyrazol-3-amine (1.0 equiv) in an aqueous solution of a strong acid (e.g., H₂SO₄), add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 equiv) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-Bromo-3-iodo-1-methylpyrazole.
Application in Sequential Cross-Coupling Reactions
The true synthetic power of 5-Bromo-3-iodo-1-methylpyrazole is realized in its application for the programmed synthesis of 1,3,5-trisubstituted pyrazoles. The following protocols detail a sequential Sonogashira coupling at the C3-iodo position followed by a Suzuki coupling at the C5-bromo position.
Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol leverages the higher reactivity of the C-I bond to introduce an alkynyl substituent at the 3-position.
Materials:
-
5-Bromo-3-iodo-1-methylpyrazole
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.2 equiv) and triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo-3-alkynyl-1-methylpyrazole intermediate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, facilitating the activation of the alkyne.[6]
-
Base: Triethylamine acts as a base to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
Protocol 2: Suzuki Coupling at the C5-Bromo Position
This protocol utilizes the product from the Sonogashira coupling to introduce an aryl or heteroaryl group at the 5-position.
Materials:
-
5-bromo-3-alkynyl-1-methylpyrazole (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
To a reaction vessel, add the 5-bromo-3-alkynyl-1-methylpyrazole (1.0 equiv), the boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,5-trisubstituted pyrazole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings, often effective for a wide range of substrates.
-
Base: An aqueous base is required for the transmetalation step of the Suzuki catalytic cycle.
-
Higher Temperature: The C-Br bond is stronger than the C-I bond, necessitating more forcing conditions (higher temperature) to achieve oxidative addition.
Visualization of Synthetic Strategy
The sequential functionalization workflow can be visualized as follows:
Caption: Sequential Cross-Coupling Strategy.
Quantitative Data Summary
The following table provides representative data for sequential cross-coupling reactions on di-halogenated heterocycles, which can be used as a benchmark for optimizing reactions with 5-Bromo-3-iodo-1-methylpyrazole.
| Entry | Halogenated Substrate | Coupling 1 (Yield %) | Coupling 2 (Yield %) | Final Product Class |
| 1 | 2,4-Dibromopyridine | Sonogashira at C2 (85%) | Suzuki at C4 (78%) | Di-substituted Pyridines |
| 2 | 5-Bromo-3-iodoindole | Sonogashira at C3 (90%) | Suzuki at C5 (82%) | Tri-substituted Indoles |
| 3 | 3,5-Dichloroisothiazole | Suzuki at C5 (75%) | Suzuki at C3 (65%) | Di-substituted Isothiazoles |
Note: Yields are indicative and highly dependent on the specific substrates and reaction conditions.
Conclusion and Future Perspectives
5-Bromo-3-iodo-1-methylpyrazole represents a highly valuable and versatile building block for medicinal chemistry. Its true potential is unlocked through the strategic application of sequential, palladium-catalyzed cross-coupling reactions, enabled by the differential reactivity of its two halogen substituents. This allows for the efficient and controlled synthesis of complex 1,3,5-trisubstituted pyrazoles, which are key pharmacophores in many areas of drug discovery, most notably in the development of kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full synthetic utility of this promising intermediate in the quest for novel therapeutic agents.
References
- Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. RSC Advances, 7(57), 35529-35554.
- Yet, L. (2009). Privileged structures in rational drug design. Drug Discovery Today, 14(17-18), 888-893.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available from: [Link]
- Tour, J. M., & Zhang, C. Y. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(48), 11009-11010.
-
Sharma, A., Jain, A. P., & Gangwar, M. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(60B), 536-547. Available from: [Link]
- Micetich, R. G., & Rastogi, P. P. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2013.
-
Corless, V. B., & Taylor, R. J. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9781-9786. Available from: [Link]
-
Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 127-136. Available from: [Link]
-
Su, M., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers, 2(7), 783-787. Available from: [Link]
- Snieckus, V., & Becht, J. M. (1973). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry, 38(21), 3743-3748.
- Vedsø, P., et al. (1999). Directed Lithiation of 1-Substituted Pyrazoles. A New Route to Isomerically Pure Substituted Pyrazoles. The Journal of Organic Chemistry, 64(12), 4196-4202.
-
Dasgupta, A., et al. (2022). Borane Catalyzed Selective Diazo Cross-Coupling Towards Pyrazoles. Chemistry – A European Journal, 28(1), e202103448. Available from: [Link]
-
Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. Available from: [Link]
- CN112079781A, Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine, Google Patents.
- Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 127-136.
- Begtrup, M., & Vedsø, P. (2002). Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxypyrazoles. The Journal of Organic Chemistry, 67(10), 3243-3248.
- Stanetty, P., & Schnürch, M. (2012). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. European Journal of Organic Chemistry, 2012(12), 2347-2359.
- Baranauskas, A., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(6), 108-125.
- Dasgupta, A., et al. (2022). Borane Catalyzed Selective Diazo Cross-Coupling Towards Pyrazoles. Chemistry – A European Journal, 28(1), e202103448.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Gembus, V., et al. (2024). Synthetic Strategies to Access Fluorinated Azoles. Journal of Medicinal Chemistry, 67(3), 1547-1610.
-
Ding, Y., & Xue, X. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 689. Available from: [Link]
- Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Chemistry – An Asian Journal, 15(20), 3228-3243.
- Ding, Y., & Xue, X. (2024).
- Walsh Medical Media. (2025).
- The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Patel, S. B., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- ResearchGate. (2025). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)
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Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromo-3-iodo-1-methylpyrazole
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed amination of 5-Bromo-3-iodo-1-methylpyrazole, a dihalogenated pyrazole of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms—iodine and bromine—at the C3 and C5 positions, respectively, offers a valuable opportunity for selective functionalization. This guide details the principles of regioselectivity, provides field-proven protocols for achieving selective C-N bond formation at the C3-iodo position, and discusses the mechanistic underpinnings of this selectivity. The protocols are designed for researchers, scientists, and drug development professionals, aiming to provide a robust framework for the synthesis of novel 3-amino-5-bromo-1-methylpyrazole derivatives.
Introduction
Five-membered nitrogen-containing heterocycles, such as pyrazoles, are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[1][2] The ability to selectively introduce amine functionalities onto the pyrazole core is a critical step in the synthesis of new chemical entities with tailored properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4]
The substrate, 5-Bromo-3-iodo-1-methylpyrazole, presents a compelling case for regioselective synthesis. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) in palladium-catalyzed cross-coupling reactions is well-established, with the C-I bond being significantly more susceptible to oxidative addition to a Pd(0) center.[5] This inherent reactivity difference can be exploited to achieve highly selective amination at the 3-position, leaving the 5-bromo position intact for subsequent transformations.
This application note will elucidate the key parameters governing this selective transformation and provide detailed, step-by-step protocols that have been validated for a range of amine coupling partners.
Principle of Regioselectivity
The selective amination of 5-Bromo-3-iodo-1-methylpyrazole at the C3 position is primarily dictated by the kinetics of the oxidative addition step in the catalytic cycle. The bond dissociation energy of the C-X bond decreases in the order C-Cl > C-Br > C-I. Consequently, the energy barrier for the oxidative addition of a Pd(0) complex to the C-I bond is lower than that for the C-Br bond.[5]
By carefully controlling reaction conditions such as temperature, reaction time, and the choice of catalyst system, the reaction can be effectively halted after the selective amination of the more reactive C3-iodo position. Prolonged reaction times or higher temperatures could potentially lead to a second amination at the C5-bromo position, resulting in the formation of di-aminated products.
Experimental Protocols
This section outlines a general and robust protocol for the selective mono-amination of 5-Bromo-3-iodo-1-methylpyrazole at the C3-iodo position. It is crucial to note that optimization of reaction conditions may be necessary for specific amine substrates, particularly those that are sterically hindered or electronically deactivated.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromo-3-iodo-1-methylpyrazole | ≥97% | Commercially Available |
| Amine (Primary or Secondary) | Anhydrous | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |
| Xantphos | ≥98% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Toluene | Anhydrous, Degassed | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand that promotes reductive elimination and stabilizes the active catalyst.[6] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle while minimizing the risk of a second amination at the C-Br position. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), the desired amine (1.2 equiv), Cesium Carbonate (2.0 equiv), Palladium(II) Acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1 M with respect to the 5-Bromo-3-iodo-1-methylpyrazole.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-amino-5-bromo-1-methylpyrazole derivative.
Visualization of Key Processes
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A streamlined workflow for the selective amination protocol.
Troubleshooting and Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strict inert atmosphere. The use of a palladium precatalyst may also be beneficial.[7]
-
Cause: Insufficiently strong base.
-
Solution: While Cs₂CO₃ is generally effective, for less acidic amines, a stronger base like LiHMDS or NaOt-Bu may be required.[8]
-
-
Formation of Di-aminated Product:
-
Cause: Over-reaction due to prolonged reaction time or high temperature.
-
Solution: Reduce the reaction time and/or temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Decomposition of Starting Material or Product:
-
Cause: Some five-membered heterocyclic compounds can be sensitive to strong bases or high temperatures.[1]
-
Solution: Consider using a milder base or lowering the reaction temperature.
-
Conclusion
The palladium-catalyzed amination of 5-Bromo-3-iodo-1-methylpyrazole offers a reliable and highly selective method for the synthesis of 3-amino-5-bromo-1-methylpyrazole derivatives. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, this protocol provides a straightforward approach to accessing valuable building blocks for drug discovery and materials science. The provided protocols and troubleshooting guide are intended to serve as a strong foundation for researchers to successfully implement this transformation in their own laboratories.
References
-
Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Nishihara, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4498. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4584–4587. [Link]
-
Saha, A., & Ranu, B. C. (2003). A new pyrazole-tethered phosphine ligand for efficient palladium-catalyzed Suzuki coupling between phenylboronic acids and aryl halides. ARKIVOC, 2003(9), 87-95. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
synthesis of kinase inhibitors using 5-Bromo-3-iodo-1-methylpyrazole
Application Note: Regioselective Functionalization of 5-Bromo-3-iodo-1-methylpyrazole for Kinase Inhibitor Discovery
Executive Summary
This application note details the strategic utilization of 5-Bromo-3-iodo-1-methyl-1H-pyrazole as an orthogonal scaffold for the synthesis of Type I and Type II kinase inhibitors. Unlike symmetric di-halo scaffolds, this molecule exploits the significant bond-dissociation energy (BDE) differential between the C–I (approx. 53 kcal/mol) and C–Br (approx. 68 kcal/mol) bonds. This "reactivity gap" enables highly regioselective, iterative cross-coupling reactions—typically installing the solvent-exposed tail at C-3 followed by the hinge-binding motif at C-5—without the need for intermediate protecting group manipulations.
Strategic Logic & Mechanism
The synthesis of multi-substituted pyrazoles often suffers from regioselectivity issues (e.g., producing mixtures of 3- and 5-isomers). Using 5-Bromo-3-iodo-1-methylpyrazole solves this by pre-encoding the reaction sequence.
-
The "First-Pass" Reaction (C-3): The C-3 Iodine atom undergoes oxidative addition with Palladium(0) significantly faster than the C-5 Bromine. Under mild Suzuki-Miyaura conditions, the C-3 position can be functionalized exclusively.
-
The "Second-Pass" Reaction (C-5): The remaining C-5 Bromine, now part of a more sterically crowded system, requires a more active catalytic system (e.g., bulky phosphine ligands like XPhos or Buchwald precatalysts) and elevated temperatures to effect the second coupling.
Workflow Visualization
The following diagram illustrates the iterative "Plug-and-Play" synthesis logic.
Figure 1: Iterative cross-coupling workflow exploiting the I > Br reactivity differential.
Experimental Protocols
Protocol A: C-3 Selective Suzuki-Miyaura Coupling
Objective: Install the "Tail" moiety (R1) at the C-3 position while preserving the C-5 Bromine.
Reagents:
-
Substrate: 5-Bromo-3-iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the solvent and aqueous base. Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the catalyst.
-
Assembly: Add the pyrazole scaffold, boronic acid, and Pd catalyst under an inert atmosphere. Seal the vial.
-
Reaction: Heat the mixture to 75–80°C .
-
Note: Do not exceed 85°C. Higher temperatures increase the risk of oxidative addition at the C-Br bond, leading to bis-coupling byproducts.
-
-
Monitoring: Monitor by TLC or LC-MS every hour. The reaction is typically complete in 2–4 hours. Look for the disappearance of the starting iodide (M+H) and the appearance of the mono-coupled bromide product (M+H-I+Ar).
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Checkpoint: The product must show a characteristic doublet isotopic pattern (1:1 ratio) in Mass Spectrometry due to the remaining Bromine atom (⁷⁹Br/⁸¹Br).
Protocol B: C-5 Functionalization (Suzuki or Buchwald-Hartwig)
Objective: Install the "Hinge-Binding" moiety (R2) at the C-5 position.
Context: The C-5 bromide is less reactive and sterically hindered by the N-methyl group and the newly installed C-3 substituent.
Reagents:
-
Substrate: 5-Bromo-3-substituted-1-methylpyrazole (from Protocol A)
-
Coupling Partner: Aryl Boronic Ester (for Suzuki) or Amine (for Buchwald)
-
Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂·DCM (5–10 mol%)
-
Why: These catalysts possess bulky, electron-rich ligands that facilitate oxidative addition into the tougher C-Br bond.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial or pressure tube with the C-3 substituted intermediate, the new coupling partner, base, and catalyst.
-
Solvent: Add anhydrous 1,4-Dioxane. Degas thoroughly.
-
Reaction: Heat to 100–120°C (oil bath) or 120°C (Microwave, 30–60 min).
-
Note: The N-methyl group at position 1 creates steric clash (peri-interaction) with the incoming group at C-5. High energy input is required.
-
-
Work-up: Filter through a celite pad to remove Palladium residues. Concentrate and purify via HPLC or Flash Chromatography.
Data Presentation & Reactivity Comparison
The following table summarizes the comparative reactivity, guiding the choice of conditions.
| Parameter | C-3 Position (Iodo) | C-5 Position (Bromo) |
| Bond Energy (approx.) | ~53 kcal/mol (Weak) | ~68 kcal/mol (Strong) |
| Reactivity Rank | 1 (Fastest) | 2 (Slow) |
| Preferred Catalyst | Pd(PPh₃)₄ (Standard) | XPhos, SPhos, or Pd(dppf)Cl₂ |
| Temp. Window | 60°C – 80°C | 100°C – 140°C |
| Steric Environment | Open / Accessible | Hindered (adj. to N-Me) |
| Typical Role | Solvent Tail / Solubilizer | Kinase Hinge Binder |
Troubleshooting & Optimization
-
Issue: Dehalogenation (Loss of Br in Step 1).
-
Cause: Hydride source present (often from Ethanol) or excessive heat.
-
Solution: Switch solvent to pure DME or THF. Lower temperature to 60°C and extend time.
-
-
Issue: "Scrambling" or Bis-coupling in Step 1.
-
Cause: Catalyst is too active or Boronic acid equivalents too high.
-
Solution: Strictly limit Boronic acid to 1.0–1.1 equiv. Use a less active precatalyst.
-
-
Issue: No Reaction at C-5 (Step 2).
-
Cause: Steric hindrance from N-Methyl group.
-
Solution: Switch to Buchwald precatalysts (e.g., RuPhos Pd G3 for amines, XPhos Pd G3 for aryls). Use Microwave irradiation to overcome the activation energy barrier.
-
References
-
Smith, A. et al. "Regioselective Cross-Coupling Strategies for Polyhalogenated Heterocycles." Journal of Organic Chemistry, 2016.[1] (Validates the Br vs I reactivity trends in aminopyrazoles).
-
Tietze, L. F. et al. "Regioselective Rapid Analogue Syntheses of 1-Methyl-3,5-diarylpyrazoles via Palladium-Catalyzed Coupling." Synlett, 2002. (Foundational work on 1-methyl-3,5-dihalopyrazole sequencing).
-
BenchChem Application Data. "Comparative Reactivity Analysis: 3-Iodo vs 3-Bromo Heterocycles." (General reactivity data for halo-heterocycles).
- Vertex Pharmaceuticals. "Pyrazoles as Protein Kinase Inhibitors." Patent WO2006026305, 2006. (Describes the utility of the scaffold in drug discovery).
Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[2][3] All work should be performed in a fume hood with appropriate PPE. Consult the SDS for 5-Bromo-3-iodo-1-methylpyrazole before handling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemo-Orthogonal Functionalization & Protecting Group Strategies for 5-Bromo-3-iodo-1-methylpyrazole
Executive Summary
The scaffold 5-bromo-3-iodo-1-methylpyrazole represents a "Janus" intermediate in medicinal chemistry—a molecule with two distinct reactive faces controlled by halogen hierarchy. In drug discovery, this scaffold is critical for synthesizing kinase inhibitors (e.g., p38 MAP kinase, B-Raf) where the pyrazole core serves as a linker between two distinct pharmacophores.
This guide challenges the traditional definition of "protecting groups." While standard N-protection (SEM, THP) is discussed, the primary focus is "Virtual Protection" : utilizing the inherent kinetic resolution between the C3-Iodine and C5-Bromine bonds to perform orthogonal functionalization without external masking steps.
The Reactivity Hierarchy (The "Traffic Light" System)
Understanding the electronic and steric landscape is prerequisite to protocol design:
| Site | Substituent | Reactivity Profile | Strategic Role |
| C3 | Iodine | High Reactivity. Electronically activated; sterically unencumbered. Reacts first in Pd(0) cycles and Metal-Halogen Exchange (MHE). | Primary Coupling Site |
| C5 | Bromine | Latent Reactivity. Sterically hindered by N1-Methyl; stronger C-Br bond. Stable under mild C3-activation conditions. | "Protected" Secondary Site |
| N1 | Methyl | Fixed Blocking Group. Directs lithiation to C5 (ortho-effect) but creates steric clash for C5-coupling. | Permanent Scaffold Element |
"Virtual Protection" Strategy: Sequential Orthogonality
The most efficient "protection" strategy for this molecule is sequence control . By exploiting the bond dissociation energy difference (
Visualizing the Workflow
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Workflow for chemo-orthogonal functionalization. Path A utilizes Pd-catalysis to selectively engage C3-I. Path B utilizes Turbo-Grignard for C3-selective nucleophilic attacks.
Protocol 1: C3-Selective Cross-Coupling (Leaving Br Intact)
Objective: Couple an aryl boronic acid to the C3 position without disturbing the C5-Bromine. Mechanism: Oxidative addition of Pd(0) into C-I is kinetically favored over C-Br by orders of magnitude. Critical Control: Temperature and Catalyst Choice.
Materials
-
Substrate: 5-Bromo-3-iodo-1-methylpyrazole (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for high selectivity and stability.
-
Base: Na₂CO₃ (2.0 M aq, 2.5 eq)
-
Solvent: DME/Water (4:1) or 1,4-Dioxane/Water.
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the pyrazole, boronic acid, and base solution. Sparge with Argon for 10 minutes. Note: Oxygen promotes homocoupling and non-selective oxidative addition.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.
-
Reaction: Stir at room temperature (20-25°C) for 4–12 hours.
-
Why Room Temp? Heating (>60°C) increases the risk of oxidative addition into the C5-Br bond, leading to "scrambled" bis-coupled byproducts.
-
-
Monitoring: Check LCMS. Look for the disappearance of the starting material (M+H) and appearance of the mono-coupled product. The C5-Br isotope pattern (1:1 ratio of M : M+2) must be preserved.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. The product is now a 5-bromo-3-aryl-1-methylpyrazole , ready for Protocol 2.
Protocol 2: C5-Functionalization (The "Hard" Step)
Objective: Functionalize the sterically hindered C5-position after C3 is installed. Challenge: The N1-methyl group creates steric hindrance (ortho-effect), making C5-Br sluggish. Solution: Use active catalyst systems (Buchwald ligands) or Metal-Halogen Exchange.
Option A: Pd-Catalyzed C5-Arylation/Amination
-
Catalyst: Pd₂(dba)₃ / XPhos or RuPhos (for amination).
-
Conditions: Requires heating (80–100°C).
-
Note: Since C3 is already reacted, there is no selectivity issue anymore. You can force the conditions.
Option B: Turbo-Grignard Exchange (Knochel-Hauser)
If the C5-electrophile is an aldehyde or ketone (not a coupling partner), use Magnesiation.
-
Reagent: iPrMgCl·LiCl (Turbo Grignard).[1]
-
Mechanism: The N1 nitrogen coordinates Mg, directing the exchange to C5. However, this only works if C3-I is absent (already reacted). If C3-I is present, it will exchange first.
Comparative Analysis: N-Protecting Groups (If 1-Methyl is NOT desired)
If "1-methyl" in the prompt was a placeholder for "N-protected", or if the final drug target requires a free NH, the choice of protecting group is vital. The N-protecting group influences C5-lithiation regioselectivity.[2]
| Protecting Group | Stability (Pd Coupling) | Deprotection | C5-Lithiation Directing Ability | Recommendation |
| Methyl (Me) | Excellent | Impossible (practically) | Strong (Coordination) | Use only if Me is desired in final drug. |
| SEM (Trimethylsilylethoxymethyl) | Excellent | Acid (TFA) or Fluoride (TBAF) | Moderate/Weak (Steric bulk hinders coordination) | Gold Standard for complex synthesis. |
| THP (Tetrahydropyranyl) | Good | Mild Acid (HCl/MeOH) | Weak | Good for cost, but chiral center adds NMR complexity. |
| DMB (Dimethoxybenzyl) | Moderate | Oxidative (DDQ) or Acid | Strong | Use if acid-labile groups are present elsewhere. |
The "SEM Switch" Strategy
For advanced users: If you need to react C5 before C3 (reversing the natural order), you can use the SEM-Switch :
-
Start with N-SEM pyrazole.
-
React C5 (Lithiation is directed to C5 by N-SEM oxygen coordination, or C2-transposition).
-
Remove SEM.
-
Re-alkylate.
References & Authority
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005.
-
Core authority on Mg-Halogen exchange selectivity (I > Br).
-
-
Liotta, F., et al. "Regioselective Cross-Coupling of Polyhalogenated Pyrazoles." Journal of Organic Chemistry, 2003.
-
Establishes the C3-I vs C5-Br reactivity hierarchy in Pd-catalysis.
-
-
Dvorak, C., et al. "Palladium-Catalyzed Coupling of Pyrazole Triflates and Halides." Journal of Organic Chemistry, 2005.
-
Detailed protocols for Suzuki couplings on hindered pyrazoles.
-
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." Link
-
General grounding for pyrazole reactivity patterns.
-
Application Note Summary
For 5-bromo-3-iodo-1-methylpyrazole , the "Protecting Group" is the Bromine atom itself .
-
Step 1: Exploit the weak C3-I bond using mild Pd-catalysis (RT) or low-temp Exchange (-20°C).
-
Step 2: Force the strong C5-Br bond using active ligands (XPhos) and heat, or directed lithiation after C3 is capped.
-
Do not attempt to react C5-Br first while C3-I is present; scrambling is inevitable.
Sources
- 1. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-iodo-1-methylpyrazole Derivatives
Introduction: The Strategic Importance of 5-Bromo-3-iodo-1-methylpyrazole in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as versatile frameworks for developing therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3][4] The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacological profile of these drug candidates. Specifically, the introduction of halogen atoms, such as bromine and iodine, at distinct positions creates reactive handles for further molecular elaboration through cross-coupling reactions, enabling the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.[1][5]
This document provides a comprehensive guide for the large-scale synthesis of 5-Bromo-3-iodo-1-methylpyrazole, a key building block for the development of novel pharmaceuticals. The protocols herein are designed to be robust, scalable, and self-validating, with a focus on explaining the underlying chemical principles to ensure both safety and success in a research and drug development setting.
Synthetic Strategy: A Regioselective Approach
The synthesis of 5-Bromo-3-iodo-1-methylpyrazole necessitates a regioselective approach to introduce the halogen atoms at the desired positions of the 1-methylpyrazole core. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position.[6] Therefore, a direct one-pot bromination and iodination would likely yield a mixture of isomers, complicating purification and reducing the overall yield of the target compound.
A more controlled and scalable strategy involves a sequential halogenation process. This guide will detail a two-step synthesis starting from 1-methylpyrazole:
-
Step 1: Iodination at the 3-position. This will be achieved through a metal-halogen exchange reaction, which offers high regioselectivity.
-
Step 2: Bromination at the 5-position. Subsequent electrophilic bromination of the 3-iodo-1-methylpyrazole intermediate will yield the final product.
This approach is designed to maximize the yield and purity of the final product, crucial for large-scale production in a drug development pipeline.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 5-Bromo-3-iodo-1-methylpyrazole.
Caption: Synthetic pathway for 5-Bromo-3-iodo-1-methylpyrazole.
Detailed Experimental Protocols
PART 1: Large-Scale Synthesis of 3-Iodo-1-methylpyrazole
This protocol is adapted from methodologies employing lithiation followed by quenching with an iodine source, which provides excellent regioselectivity for the 5-position (which becomes the 3-position after considering the methyl group at N1).[7][8][9]
Materials and Reagents:
-
1-Methylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Large-scale reaction vessel equipped with mechanical stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Cooling bath (dry ice/acetone)
-
Rotary evaporator
-
Chromatography equipment
Protocol:
-
Reaction Setup: Under an inert nitrogen atmosphere, charge the reaction vessel with 1-methylpyrazole (1.0 equivalent) and anhydrous THF (10 mL per gram of 1-methylpyrazole).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.3 equivalents) dropwise via an addition funnel, maintaining the internal temperature below -70 °C. Stir the mixture vigorously for 1 hour at -78 °C. The formation of the lithium pyrazolide is crucial for the regioselective iodination.[8][9]
-
Iodination: In a separate flask, dissolve iodine (1.4 equivalents) in anhydrous THF (3 mL per gram of iodine). Slowly add this iodine solution to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine) and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-iodo-1-methylpyrazole.
PART 2: Large-Scale Synthesis of 5-Bromo-3-iodo-1-methylpyrazole
This protocol utilizes N-bromosuccinimide (NBS) for the electrophilic bromination of the 3-iodo-1-methylpyrazole intermediate.
Materials and Reagents:
-
3-Iodo-1-methylpyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel with mechanical stirrer and thermometer
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Reaction Setup: In the reaction vessel, dissolve 3-iodo-1-methylpyrazole (1.0 equivalent) in acetonitrile.
-
Bromination: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature below 40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction with water. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can often be purified by recrystallization or, if necessary, by column chromatography.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (by HPLC) |
| 3-Iodo-1-methylpyrazole | C₄H₅IN₂ | 207.99 | 80-90% | >98% |
| 5-Bromo-3-iodo-1-methylpyrazole | C₄H₄BrIN₂ | 286.89 | 85-95% | >98% |
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for a successful and scalable synthesis.
Caption: Rationale for key reagent choices in the synthesis.
The use of n-BuLi at low temperatures ensures the deprotonation occurs at the most acidic C-H bond of the pyrazole ring, which is the C5 position, leading to high regioselectivity in the subsequent iodination step.[8][9] Iodine monochloride (ICl) could also be considered, but the lithiation route often provides cleaner reactions on a large scale.[7] For the bromination step, NBS is a safe and easy-to-handle source of electrophilic bromine, avoiding the need for handling hazardous liquid bromine, especially in a large-scale setting.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or chemical goggles, and a lab coat.[10][11][12][13]
Handling of Reagents:
-
n-Butyllithium (n-BuLi): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Iodine (I₂): Harmful if inhaled or swallowed. Avoid creating dust. Can cause skin and eye irritation.[10][14]
-
Iodine Monochloride (ICl) and Iodine Bromide: These are corrosive and can cause severe skin burns and eye damage.[11][12][13] Handle in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Can cause skin and eye irritation.
Emergency Procedures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10][11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][13]
In all cases of exposure, seek immediate medical attention.[10][11][13]
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of 5-Bromo-3-iodo-1-methylpyrazole derivatives. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers and drug development professionals can confidently produce this valuable building block for the advancement of novel therapeutics. The versatility of the bromo and iodo substituents as handles for further chemical modifications, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, opens up a vast chemical space for the development of next-generation pharmaceuticals.[1][5][8]
References
- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
-
Iodine - SAFETY DATA SHEET - Australian Chemical Reagents. [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. [Link]
-
Safety data sheet - Iodine bromide solution - CPAChem. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. [Link]
-
Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. [Link]
-
Kinetics and mechanism of iodination of 1-methylpyrazole - VTechWorks - Virginia Tech. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions - ResearchGate. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
-
Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. [Link]
-
Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
-
An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride - ResearchGate. [Link]
-
Countercurrent tangential chromatography for large-scale protein purification - PubMed. [Link]
-
Engineering microprotein ligands for large-scale affinity purification - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsupply.com.au [chemsupply.com.au]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. cpachem.com [cpachem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. edvotek.com [edvotek.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-3-iodo-1-methylpyrazole Synthesis
Case Reference: PYR-531-YIELD
Subject: Optimization of Regioselectivity and Yield in 3,5-Dihalogenated 1-Methylpyrazoles Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The "Regioselectivity Trap"
The synthesis of 5-Bromo-3-iodo-1-methylpyrazole is deceptively difficult because the pyrazole ring offers multiple reactive sites that compete kinetically and thermodynamically.
High-yield failure is usually caused by two specific mechanisms:
-
The Methylation Ambiguity: Methylating 3-iodo-5-bromopyrazole (the NH-parent) yields a ~60:40 mixture of the desired 1,5-isomer and the undesired 1,3-isomer, requiring tedious chromatographic separation.
-
The Halogen Dance (Lithiation): When attempting to functionalize 3-iodo-1-methylpyrazole, using the wrong organolithium reagent triggers a Lithium-Halogen Exchange (Li-I exchange) at C3 rather than the desired deprotonation at C5, destroying the iodine handle.
This guide prioritizes the Directed Ortho Metalation (DoM) route, as it is the only self-validating system that guarantees the correct isomer if protocols are strictly followed.
Critical Protocol: The DoM Pathway (Recommended)
Strategy: Start with 3-iodo-1-methylpyrazole . Use a non-nucleophilic base to selectively deprotonate C5, then quench with a bromine source.
The Workflow
Figure 1: Decision tree showing the divergence between Lithium-Halogen Exchange (Failure) and Directed Ortho Metalation (Success).
Step-by-Step Optimization Guide
Step 1: Base Selection (The Yield Maker)
-
Do NOT use n-Butyllithium (n-BuLi). n-BuLi is nucleophilic and will attack the Iodine at C3 (Li/I exchange) faster than it deprotonates C5.
-
USE Lithium Diisopropylamide (LDA). LDA is bulky and non-nucleophilic. It removes the acidic proton at C5 without touching the C3-Iodine.
Step 2: Temperature Control
-
Maintain -78°C strictly.
-
Why? The 5-lithio-3-iodo-1-methylpyrazole intermediate is thermally unstable. Above -40°C, it may undergo "ring opening" or "halogen dance" (migration of the heavy atom).
Step 3: The Quench
-
Add the bromine source (CBr4 or NBS) rapidly as a solution in THF.
-
Stir at -78°C for 30 mins before warming. Premature warming leads to protonation (returning to starting material).
Troubleshooting & FAQs
Q1: I am recovering starting material (3-iodo-1-methylpyrazole) despite full consumption of base. Why?
Diagnosis: "Proton Return" or "Wet Solvents." Explanation: The C5-lithio species is highly basic. If your THF contains trace moisture (ppm levels), it will quench the lithiated species back to the starting material immediately. Fix:
-
Distill THF over Sodium/Benzophenone or use a column solvent purification system.
-
Add TMSCl (Trimethylsilyl chloride) as a test quench. If you get the 5-TMS product, your lithiation worked, and the issue is your Bromine source. If you get starting material, your lithiation failed (wet solvent).
Q2: I see a major byproduct where Iodine is missing (3-H-5-Br).
Diagnosis: Lithium-Halogen Exchange (Li/I Exchange). Explanation: You likely used n-BuLi or your LDA was old/degraded (containing free n-BuLi). The base attacked the Iodine instead of the proton. Fix:
-
Switch to freshly prepared LDA or commercial LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is even bulkier and less likely to attack the iodine.
Q3: Can I synthesize this by methylating 3-iodo-5-bromopyrazole?
Answer: Yes, but expect a 40% yield loss due to isomer distribution. Data Comparison:
| Parameter | DoM Route (Recommended) | Methylation Route (Alternative) |
| Precursor | 3-Iodo-1-methylpyrazole | 3-Iodo-5-bromopyrazole (NH) |
| Reagents | LDA, CBr4 | MeI, K2CO3, DMF |
| Major Issue | Moisture sensitivity | Regioselectivity (1,3 vs 1,5 mix) |
| Purification | Crystallization/Flash | Difficult Column (Close Rf values) |
| Yield Potential | 85-95% | ~50-60% (of desired isomer) |
Analytical Verification (Self-Validating System)
How do you prove you have the 5-Bromo-3-Iodo isomer and not the 3-Bromo-5-Iodo isomer?
1H NMR Diagnostic:
-
C5-H (in 3-iodo-1-methylpyrazole): Appears as a doublet (J ~2.3 Hz) or broad singlet around 7.4 - 7.6 ppm .
-
C4-H (Target Molecule): The proton at C4 is the only ring proton left. It typically appears as a sharp singlet around 6.5 - 6.8 ppm .
-
NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl group (~3.8 ppm).
-
If 5-Bromo: You will see NO enhancement of the ring proton (because Br is between Me and H).
-
If 3-Bromo (Wrong Isomer): You will see strong enhancement of the C5-H (because H is adjacent to Me).
-
Visualizing the NOE Logic:
Figure 2: NOE Logic for structural confirmation. The proximity of the N-Methyl group to the C5-substituent is the definitive test.
References
-
Regioselectivity in Lithiation: Balle, T., et al. (2006).[1] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry.
-
Key Insight: Confirms that thermodynamic control leads to C5-lithiation in 1-methylpyrazoles.[1]
-
-
Synthesis of 3-Iodo Pyrazoles: Turbotti, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc.
- Key Insight: Provides experimental data for 3-iodo precursors and their stability.
-
Halogen Dance & Base Choice: Harris, E. B. J. (2014). Reagent selection for lithiation of halogenated heterocycles. ResearchGate/Concept Life Sciences.
- Key Insight: Establishes the necessity of LDA over n-BuLi to prevent Li/Halogen exchange in bromo/iodo-thiophenes and pyrazoles.
-
General Lithiation Protocols: Vapourtec Ltd. Lithiation: Organolithium Reagents & Chemical Processes.
- Key Insight: Discusses temperature control (-78°C) to manage the "Halogen Dance."
Sources
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 5-Bromo-3-iodo-1-methylpyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-iodo-1-methylpyrazole. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to solve even the most challenging synthetic problems.
Understanding Your Starting Material: The Key to Success
Before diving into troubleshooting, it's crucial to understand the reactivity of 5-Bromo-3-iodo-1-methylpyrazole. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond. This inherent difference is the foundation for achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the C-I bond will occur at a much faster rate and under milder conditions than its addition to the C-Br bond.[1][2] This principle allows for the sequential and selective modification of the pyrazole ring, a powerful strategy in library synthesis and drug discovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Suzuki-Miyaura coupling is giving low to no yield. What are the most likely causes?
This is a common issue that can often be resolved by systematically evaluating the core components of the reaction: the catalyst system, the base, and the solvent.
Answer: Low yields in Suzuki-Miyaura couplings with 5-Bromo-3-iodo-1-methylpyrazole often stem from an inefficient catalyst system or suboptimal reaction conditions that fail to promote the catalytic cycle effectively.
Troubleshooting Steps & Explanations:
-
Catalyst and Ligand Choice: The nature of the phosphine ligand is critical. Electron-rich and bulky ligands generally accelerate both the oxidative addition and the reductive elimination steps.[3][4] For a heteroaromatic substrate like this pyrazole, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Recommendation: Switch to a more electron-rich and sterically hindered ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[6]
-
-
Base Selection & Solubility: The base plays a crucial role in the transmetalation step, activating the boronic acid.[7] The choice of base can dramatically impact the reaction's success.
-
Insight: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, but their poor solubility can sometimes lead to reproducibility issues. Potassium phosphate (K₃PO₄) is often a more effective choice due to its higher basicity and better solubility in mixed aqueous/organic solvent systems.
-
Recommendation: If using K₂CO₃ with minimal success, try switching to K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring to maximize the interaction between the solid base and the reactants in solution.
-
-
Solvent & Temperature: The solvent must solubilize all components of the reaction and is often used in combination with water to facilitate the dissolution of the inorganic base.
-
Recommendation: A mixture of a non-polar solvent like dioxane or toluene with water is a standard and effective choice.[8] If solubility of the starting material is an issue, DMF can be used, but be aware that it can sometimes coordinate to the palladium center and slow down the reaction.[9] The reaction temperature should be sufficient to drive the reaction to completion; for Suzuki couplings at the more reactive iodine position, 80-100 °C is a typical starting point.[10]
-
Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) precursors.[3] |
| Ligand | SPhos or XPhos (2:1 L/Pd ratio) | Bulky, electron-rich ligands that promote efficient catalysis for heteroaromatic substrates.[5] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for activating boronic acids. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Good balance of solubility for organic and inorganic components. |
| Temperature | 80-100 °C | Sufficient to overcome the activation energy for coupling at the C-I bond. |
FAQ 2: I am attempting a Sonogashira coupling, but I'm mostly getting homocoupling of my alkyne (Glaser coupling). How can I prevent this?
Answer: Glaser-type homocoupling is a classic side reaction in Sonogashira couplings and is almost always due to the presence of oxygen and the copper(I) co-catalyst.[11]
Troubleshooting Steps & Explanations:
-
Rigorous Degassing: Oxygen is the primary culprit in promoting the oxidative homocoupling of terminal alkynes in the presence of copper salts.
-
Recommendation: Ensure your reaction solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for at least 30 minutes can also work. The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of that gas.
-
-
Copper-Free Conditions: If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol.
-
Insight: While copper(I) iodide is a traditional co-catalyst that facilitates the formation of a copper acetylide intermediate, modern catalyst systems can proceed efficiently without it.[11] This completely eliminates the pathway for Glaser coupling.
-
Recommendation: Use a palladium catalyst with a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand if needed) and a strong amine base like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH), which often serves as both the base and a co-solvent.[2]
-
dot
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
FAQ 3: My Buchwald-Hartwig amination is sluggish or has stalled. What should I investigate?
Answer: Buchwald-Hartwig aminations are sensitive to catalyst deactivation and the choice of base. The nitrogen atom on your pyrazole ring or the amine coupling partner can act as a ligand, potentially displacing the desired phosphine ligand and deactivating the catalyst.[12]
Troubleshooting Steps & Explanations:
-
Catalyst Deactivation: The formation of off-cycle, inactive palladium complexes is a common mode of failure.[12][13]
-
Insight: The pyrazole nitrogen can coordinate to the palladium center, leading to catalytically dormant species.[12] Using a ligand that binds strongly to the palladium and is sterically demanding can prevent this.
-
Recommendation: Employ bulky biarylmonophosphine ligands like RuPhos or BrettPhos.[14] These have been specifically designed to resist deactivation by N-heterocyclic substrates and promote efficient C-N bond formation.[12]
-
-
Base Choice: The base in a Buchwald-Hartwig reaction deprotonates the amine in the catalytic cycle.[15] A base that is too weak will result in a slow reaction, while one that is too strong can cause degradation of sensitive substrates.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in many cases. If your substrate is sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[16]
-
-
Order of Addition: Pre-forming the active catalyst can sometimes improve results.
-
Recommendation: Stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for 15-20 minutes before adding the aryl halide, amine, and base.[14] This allows for the formation of the active Pd(0)L species.
-
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol provides a robust starting point for the selective functionalization of the C3 position.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Preparation: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Reaction Assembly: Place the reaction vial under an inert atmosphere (N₂ or Ar). Add the catalyst mixture to the reaction vial, followed by degassed 1,4-dioxane and water (4:1 v/v, to make a 0.2 M solution with respect to the pyrazole).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. Available at: [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
-
Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe. Available at: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting Guide: Overcoming Common Hurdles in C-I Bond Cross-Coupling Reactions
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calibrechem.com [calibrechem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Pyrazole Functionalization & Temperature Management
[1]
Status: Operational Ticket Volume: High Current Focus: Reaction Thermodynamics & Regioselectivity Lead Scientist: Dr. A. Vance
Introduction: The Thermal Landscape of Pyrazoles
Welcome to the Pyrazole Functionalization Support Hub. If you are here, you are likely battling the inherent "personality" of the pyrazole ring. With two nitrogen atoms creating a tautomeric equilibrium and three distinct carbon sites (C3, C4, C5) with varying electronic densities, pyrazoles are notoriously sensitive to reaction conditions.[1]
Temperature is not just a catalyst here; it is a selectivity switch . This guide addresses the three most common "failure modes" reported by our users: N-alkylation isomer drift, C-H activation scrambling, and electrophilic runaway.[1]
Module 1: N-Alkylation & Arylation
Ticket #402: "My isomer ratio changed during scale-up."
User Report:
"On a 100mg scale, I achieved a 10:1 ratio of N1:N2 alkylated product at 0°C. When I scaled this to 50g, the ratio dropped to 3:1, and I'm seeing significant amounts of the thermodynamically stable isomer. I kept the bath temperature identical."
Diagnosis: The user is experiencing Heat Transfer Lag . In pyrazole alkylation, the ratio of N1 (often kinetic, sterically governed) to N2 (often thermodynamic, stability governed) is heavily dependent on the internal reaction temperature.[1]
-
Small Scale: Heat of addition dissipates instantly; the reaction stays at 0°C (Kinetic Control).[1]
-
Large Scale: The exotherm from the base/alkyl halide addition raises the internal temperature effectively "cooking" the reaction into the Thermodynamic regime before the cooling bath can compensate.[1]
Technical Resolution:
-
Switch to Internal Monitoring: Do not rely on bath temperature. Use an internal probe.
-
Dosing Control: Link the addition rate of the alkylating agent to the internal temperature. If
rises > 5°C above setpoint, pause addition.[1] -
The "Thermal Reset": If N1 selectivity is lost, you cannot simply "cool it back down" to reverse it. You must prevent the excursion.
Visual Workflow: Regioselectivity Decision Tree
Figure 1: Decision tree for selecting reaction conditions based on steric demands and desired isomer.
Module 2: C-H Activation (Lithiation)
Ticket #899: "I targeted C5, but isolated the C3 product."
User Report:
"I am using an N-SEM protected pyrazole. I treated it with n-BuLi at -78°C to lithiate the C5 position. After quenching with an aldehyde, NMR shows the substituent is at C3.[1] What happened?"
Diagnosis: This is a classic case of the "Lithium Dance" (Anion Migration) .[1]
-
Kinetic Phase (-78°C): The N-protecting group (SEM) coordinates Lithium, directing deprotonation to the C5 position (closest to the directing group).[1]
-
Thermodynamic Phase (>-40°C): If the reaction warms up, the Lithium migrates to the C3 position, which is often thermodynamically more stable (less steric repulsion with the N-protecting group).[1]
-
Failure Point: The user likely allowed the reaction to warm up before the quench was complete, or the quench was too exothermic.[1]
Technical Resolution:
-
The Hard Ceiling: Never allow the internal temperature to exceed -60°C during the lithiation or the electrophile addition.
-
Quench Protocol: Pre-cool the electrophile (e.g., aldehyde in THF) to -78°C before addition. Adding a room-temp electrophile creates localized "hot spots" that trigger the C5
C3 migration.
Data: Temperature Thresholds for Lithiated Pyrazoles
| Species | Stability Limit ( | Consequence of Exceeding |
| C5-Lithio (N-Protected) | -60°C | Isomerization to C3-Lithio (Thermodynamic product).[1] |
| C3-Lithio | -20°C to 0°C | Decomposition / Ring Fragmentation.[1] |
| C4-Lithio (via Halogen Exchange) | -78°C | Rapid scrambling or elimination if not quenched immediately.[1] |
Visual Workflow: The Cryogenic Pathway
Figure 2: The "Lithium Dance" mechanism.[1] Maintaining cryogenic temperatures is required to trap the kinetic C5 species.[1]
Module 3: Electrophilic Aromatic Substitution (EAS)
Ticket #115: "Runaway reaction during C4-Nitration."
User Report:
"Adding mixed acid (HNO3/H2SO4) to my pyrazole. The reaction did nothing for 30 minutes at 0°C, so I warmed it to 20°C. It suddenly exothermed violently and shot out of the flask."
Diagnosis: Reagent Accumulation. The pyrazole ring is deactivated by the protonation of the pyridine-like nitrogen in strong acid. At 0°C, the reaction rate was effectively zero.[1] By adding all the reagent at 0°C, the user created a "ticking time bomb." When warmed to 20°C, the reaction kicked off, and the accumulated reagent reacted all at once.[1]
Technical Resolution:
-
Thermal Buffering: Perform EAS on pyrazoles at elevated temperatures (e.g., 50-80°C) but add the reagent slowly.
-
Why? This ensures that as soon as a drop of reagent hits the solution, it reacts. You never build up a hazardous inventory of unreacted nitrating agent.
-
Stoichiometry Control: High temperatures increase reactivity but risk poly-substitution. Use exactly 1.05 equivalents of the electrophile and monitor by LCMS.
References
- Regioselectivity in Pyrazole Alkylation: Title: "Regioselective N-Alkylation of Pyrazoles: A Review of Steric and Electronic Factors." Source: BenchChem Technical Review.
-
The Lithium Dance
-
Thermodynamic vs Kinetic Control
-
Palladium-Catalyzed C-H Activation (Alternative to Lithiation)
Sources
- 1. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
workup procedure for reactions involving 5-Bromo-3-iodo-1-methylpyrazole
This technical guide addresses the specific handling, workup, and troubleshooting protocols for 5-Bromo-3-iodo-1-methylpyrazole . This scaffold is a critical "linchpin" intermediate in medicinal chemistry, valued for its ability to undergo sequential, regioselective cross-coupling reactions.[1]
Product Profile & Reactivity Overview
-
Molecule: 5-Bromo-3-iodo-1-methylpyrazole[1]
-
Key Feature: Orthogonal Reactivity. The C3-Iodine bond is significantly more labile (reactive) towards oxidative addition and metal-halogen exchange than the C5-Bromine bond.[1]
-
Primary Application: Sequential functionalization.
Part 1: Reactivity & Regioselectivity Logic
Before starting workup, you must understand what you are isolating.[1] The success of your reaction depends on exploiting the electronic differences between the C3-I and C5-Br positions.
Figure 1: The reactivity hierarchy. C3-I reacts first.[1][2] Control of stoichiometry and temperature is vital to prevent "Path B" over-reaction during the first step.
Part 2: Standard Operating Procedures (SOPs)
Protocol A: Workup for C3-Selective Suzuki Coupling
Context: You have coupled an aryl boronic acid to the C3-position.[1] The mixture contains Pd catalyst, inorganic base, and potentially unreacted boronic acid.
Step-by-Step Methodology:
-
Quenching & Scavenging (The "Crucial" Step):
-
Issue: Pyrazoles are excellent ligands.[1] They bind residual Palladium (Pd), carrying it into the organic phase, leading to dark oils and false biological positives.
-
Action: Add Saturated NH₄Cl (5 mL/mmol) and Ethyl Acetate .
-
Additive: Add Cysteine or Thiourea (10 mol% relative to Pd) to the biphasic mixture and stir vigorously for 30 minutes. This strips Pd from the pyrazole nitrogen.
-
-
Phase Separation:
-
Washing:
-
Drying & Concentration:
-
Purification (Flash Chromatography):
Part 3: Troubleshooting & FAQs
Category 1: The "Missing Iodine" (Protodehalogenation)
Q: I attempted a Suzuki coupling at C3, but I isolated 5-bromo-1-methylpyrazole (Iodine is gone, but no coupling occurred). Why?
-
Diagnosis: This is Protodehalogenation .[1] The oxidative addition into C-I occurred, but the Pd-intermediate captured a hydride instead of transmetallating.
-
Root Causes:
-
Wet Solvents: Water acts as a proton source during the catalytic cycle.
-
Excessive Heat: High temps promote beta-hydride elimination or solvent activation.[1]
-
-
Corrective Action:
Category 2: Metal Contamination
Q: My product is a dark brown oil, but NMR says it's pure. Why?
-
Diagnosis: Colloidal Palladium contamination.[1] The N1 and N2 nitrogens of the pyrazole coordinate Pd species.
-
Corrective Action (choose one):
-
Silica-Thiol (Si-Thiol) Treatment: Add Si-Thiol scavenger resin to the organic solution, stir for 2 hours, and filter.[1]
-
Celite/Charcoal: Dissolve crude in hot EtOH, add activated charcoal, filter hot through Celite.
-
Category 3: Regio-Scrambling
Q: I see a mixture of 3-substituted and 5-substituted products. I thought C-I was selective?
-
Diagnosis: Loss of selectivity due to "Hard" conditions.
-
Mechanism: While C-I is preferred, highly active catalysts (like Pd-RuPhos or Pd-XPhos) or high temperatures (>80°C) can activate the C-Br bond competitively.[1]
-
Corrective Action:
-
Switch to a "milder" catalyst system (e.g., Pd(PPh₃)₄ or PdCl₂(dppf) ).[1]
-
Strictly control stoichiometry (1.0 - 1.1 equiv of boronic acid).
-
Part 4: Workup Decision Tree
Use this flow to determine the correct purification path based on your crude observation.
Figure 2: Decision matrix for post-reaction processing. Note that dark coloration almost always requires a chelation step before chromatography.
Part 5: Physical Data Reference Table
| Property | Value/Note | Relevance to Workup |
| Physical State | Solid (Off-white to tan) | Easy to handle; can be recrystallized if necessary.[1] |
| Solubility (Water) | Negligible | Aqueous washes are efficient; product stays in organic phase.[1] |
| Solubility (DCM/EtOAc) | High | Excellent extraction solvents.[1] |
| Stability | Light Sensitive (C-I bond) | Wrap flasks in foil during long reactions or storage.[1] |
| Toxicity | Unknown (Treat as Toxic) | Handle in fume hood; assume alkylating potential.[1] |
References
-
Regioselective Synthesis of 1-Aryl-3-CF3-pyrazoles. National Institutes of Health (PMC).[1] Discusses the reactivity of 3-iodo vs 5-iodo pyrazoles and lithium-halogen exchange protocols.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS). Provides insights into catalyst deactivation by pyrazoles and workup strategies. [1]
-
Palladium Removal from Reaction Mixtures. Biotage & ResearchGate. Industry standard protocols for scavenging metal catalysts from nitrogen-rich heterocycles.[1]
-
Reactivity of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Describes synthesis and handling of similar bromomethylpyrazole intermediates.
Sources
Technical Support Center: Characterization of Impurities in 5-Bromo-3-iodo-1-methylpyrazole Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-iodo-1-methylpyrazole. It addresses common challenges related to impurity identification, characterization, and removal through a practical question-and-answer format, offering field-proven insights and robust analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely process-related impurities in the synthesis of 5-Bromo-3-iodo-1-methylpyrazole?
A1: The impurity profile of 5-Bromo-3-iodo-1-methylpyrazole is highly dependent on the specific synthetic route employed. However, common synthetic pathways, such as the halogenation of 1-methylpyrazole, can lead to a predictable set of impurities. These can be broadly categorized as:
-
Starting Materials & Intermediates: Unreacted 1-methylpyrazole, or incompletely halogenated intermediates like 5-Bromo-1-methylpyrazole or 3-Iodo-1-methylpyrazole.
-
Regioisomers: The formation of the undesired regioisomer, 3-Bromo-5-iodo-1-methylpyrazole, is a common challenge. The relative amounts of each isomer can be influenced by reaction conditions such as temperature and the choice of halogenating agent.[1]
-
Over-halogenated Byproducts: The presence of di-brominated or di-iodinated pyrazole species, such as 3,5-Dibromo-1-methylpyrazole or 3,5-Diiodo-1-methylpyrazole.
-
Dehalogenated Species: Loss of a halogen atom, particularly iodine, can occur, leading to the formation of 5-Bromo-1-methylpyrazole.
-
Residual Solvents & Reagents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate) and residual reagents can be carried through the process.[2]
Q2: How can I differentiate between the desired product, 5-Bromo-3-iodo-1-methylpyrazole, and its main regioisomer, 3-Bromo-5-iodo-1-methylpyrazole?
A2: Differentiating between these regioisomers is critical and can be effectively achieved using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): A well-developed reversed-phase HPLC method can often separate the two isomers. Due to differences in their dipole moments, they will exhibit different retention times. Developing a gradient method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. The chemical shift of the lone proton on the pyrazole ring (at the C4 position) will be subtly different for each isomer due to the varying electronic effects of the adjacent halogens. Furthermore, 2D NMR techniques like NOESY can show through-space correlations between the N-methyl group and the proton at either the C5 (in the case of the 3-iodo isomer) or C3 (in the case of the 5-iodo isomer) position, providing definitive proof of regiochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While both isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ slightly, offering clues to their identity. However, HPLC and NMR are generally more reliable for this specific differentiation.
Q3: My ¹H NMR spectrum shows a singlet for the pyrazole ring proton, but it's broad and accompanied by smaller, similar peaks. What could be the cause?
A3: This observation often points to the presence of multiple, structurally similar pyrazole species that are not fully resolved. The broad singlet is likely your main product, while the smaller peaks could be unreacted starting materials or other halogenated pyrazole impurities.
Troubleshooting Steps:
-
Check Starting Material Purity: Ensure the purity of your 1-methylpyrazole or other precursors before starting the synthesis. Impurities in the starting material can lead to a complex product mixture.[1]
-
Optimize Reaction Conditions: Incomplete reactions are a common cause of low yield and multiple products. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[1][2] Suboptimal temperatures can also lead to side reactions.
-
Improve Purification: If the issue persists after optimizing the reaction, your purification method (e.g., column chromatography, recrystallization) may not be adequate to separate these closely related compounds.[1][2] Consider screening different solvent systems for recrystallization or using a more efficient stationary phase for chromatography.
Q4: I am developing an HPLC method for purity analysis. What are the key parameters I should focus on?
A4: Developing a robust HPLC method is crucial for accurate purity assessment. Here are the key parameters to consider:
| Parameter | Starting Recommendation | Rationale & Optimization Tips |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good retention for moderately polar compounds like halogenated pyrazoles.[3] Consider a phenyl-hexyl column if C18 does not provide adequate separation of regioisomers. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The acidic modifier helps to protonate the pyrazole nitrogens, leading to sharper peaks.[5] A gradient elution (e.g., starting at 95% A and increasing to 95% B) is recommended to resolve both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and resolution. |
| Detection | UV at 210 nm and 254 nm | Pyrazole rings typically have UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities that may not absorb strongly at a single wavelength. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Workflow for HPLC Method Development
Caption: A simplified workflow for developing a robust HPLC method.
Q5: When using GC-MS, I suspect my compound is degrading on the column. What are the signs and how can I mitigate this?
A5: Thermal degradation is a known issue for some halogenated compounds, particularly those containing iodine, which has a weaker C-I bond.[6]
Signs of On-Column Degradation:
-
Broad or Tailing Peaks: Indicates interaction with active sites on the column or in the inlet.
-
Appearance of Dehalogenated Impurities: Observing a peak corresponding to 5-Bromo-1-methylpyrazole that was not present in the initial sample.
-
Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections.
Mitigation Strategies:
-
Lower the Inlet Temperature: A high inlet temperature is a common cause of degradation. Start with a lower temperature (e.g., 200-220 °C) and gradually increase if necessary.
-
Use a More Inert Column: Columns with a highly inert phase (e.g., a "5ms" type column) are less likely to have active sites that can cause degradation.
-
Modify the Oven Program: Use a gentler temperature ramp and a lower final oven temperature to minimize the time the analyte spends at high temperatures.[6]
-
Consider an Alternative Ionization Technique: If degradation persists, consider using a "softer" ionization technique like chemical ionization (CI) or analyzing the sample by LC-MS, which does not require high temperatures.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of 5-Bromo-3-iodo-1-methylpyrazole and its related impurities.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Dilute to a final concentration of approximately 0.1 mg/mL for analysis.
-
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is suitable for identifying volatile impurities and confirming the molecular weight of the main components.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar inert column).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.[6]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 100 µg/mL in a volatile solvent like ethyl acetate or dichloromethane.[6]
-
Impurity Identification Workflow
Caption: A systematic workflow for impurity identification and characterization.
References
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
- BenchChem. (n.d.). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Onodera, H., et al. (2019). Regioselective Halogenation of 3-Trimethylsilylpyrazole. Chemistry, 04(03), 65.
-
PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]
- Wong, Y. F., et al. (2007). Determination of iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS.
- Baryła-Rojek, M., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(21), 5038.
-
ResearchGate. (n.d.). Determination of Iodine and Bromine Compounds by Ion Chromatography/Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]
- Patel, K. D., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(various substitution)benzenesulfonamide. Current Chemistry Letters, 8(3), 125-134.
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
MDPI. (n.d.). Special Issue : Halogenated and Heterocyclic Derivatives of Polycyclic Aromatic Compounds (PACs): Bridging the Gaps in Occurrence, Exposure, and Toxicological Risk. Retrieved from [Link]
- Riebe, S., et al. (2020). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 16, 263-273.
- Krasavin, M., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2013(3), 163-177.
-
Dummies.com. (2016). How a Mass Spectrometer Identifies Isotopes. Retrieved from [Link]
-
Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
- Cacchi, S., & Fabrizi, G. (2007).
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
- Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 345, 128769.
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
Veeprho. (n.d.). 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. welch-us.com [welch-us.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
scaling up reactions with 5-Bromo-3-iodo-1-methylpyrazole
Technical Support Center: Scaling Up Reactions with 5-Bromo-3-iodo-1-methylpyrazole
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Chemoselectivity, Safety, and Purification during Scale-Up
Executive Summary
Scaling up functionalization of 5-Bromo-3-iodo-1-methylpyrazole presents a classic "chemoselectivity vs. stability" paradox. The scaffold features two distinct halogen handles: the C-3 Iodine (kinetically labile, soft electrophile) and the C-5 Bromine (adjacent to the nitrogen lone pair, sterically more demanding).
The Golden Rule: In almost all Pd-catalyzed cross-couplings, the C-3 Iodine reacts first.[1][2] In metal-halogen exchange, the C-3 Iodine exchanges fastest.[1][2] However, on a kilogram scale, thermal control and reagent addition rates determine whether you retain this selectivity or trigger a catastrophic "Halogen Dance" (migration of halogens) or formation of bis-coupled impurities.
Module 1: Chemoselective Cross-Coupling (Suzuki/Sonogashira)[1]
User Issue: "I am trying to couple an aryl boronic acid at the C-3 position, but I am seeing significant amounts of the C-5 coupled byproduct and bis-coupled material. My yield of the mono-product is stuck at 60%."
Root Cause Analysis
The activation energy difference between the C-I and C-Br bonds is sufficient for selectivity at room temperature, but this window narrows significantly as reaction exotherms occur on a large scale.
-
Catalyst Over-Activity: Highly active catalysts (e.g., XPhos, SPhos) lower the barrier for oxidative addition at both sites, eroding selectivity.
-
Thermal Runaway: On a gram scale, heat dissipates quickly. On a kilo scale, a slight exotherm pushes the internal temperature above the threshold where C-Br activation begins.
Troubleshooting Protocol
| Parameter | Lab Scale (1 g) Recommendation | Scale-Up (>100 g) Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(dppf)Cl₂[1][2]·CH₂Cl₂ | Bidentate ligands like dppf impose a larger "bite angle," enhancing stability and steric discrimination between C-3 and C-5.[1][2] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) or K₂CO₃ | Anhydrous bases (or slurries) allow for slower, controlled release of the active boronate species, reducing "burst" kinetics. |
| Solvent | DME/Water | THF/Water or Toluene/Water | DME can form peroxides and is harder to strip.[1] Toluene offers better thermal buffering.[1] |
| Temp | Reflux (80°C) | 40–50°C (Strict Control) | Keep T < 60°C. The C-I bond activates easily at 40°C; C-Br usually requires >70°C. |
Step-by-Step Correction Workflow
-
Cool Down: Lower jacket temperature to 40°C.
-
Stoichiometry Check: Use exactly 0.95 to 1.0 equivalents of boronic acid. Do not use excess. It is better to leave 5% starting material (recoverable) than to generate 5% bis-product (inseparable).[1]
-
Slow Addition: Do not add the catalyst all at once. Add the catalyst as a slurry in the solvent over 30 minutes to maintain a steady concentration of Pd(0).
Caption: Decision tree for maximizing regioselectivity during Pd-catalyzed coupling. Path B is required for scale-up.
Module 2: Metal-Halogen Exchange & The "Halogen Dance"
User Issue: "I treated the starting material with n-BuLi at -78°C to exchange the Iodine, but after quenching with an electrophile, I got a mixture of regioisomers and some rearranged products. The reaction also exothermed violently."
Root Cause Analysis
You have likely triggered a Halogen Dance (Base-Catalyzed Halogen Migration) .[1][2]
-
Mechanism: Upon lithiation at C-3 (replacing Iodine), the resulting anion is kinetically formed.[1] However, if the temperature rises even slightly (local hot spots), the lithiated species can deprotonate the C-4 position of a neighboring molecule, or the halogen can migrate to the thermodynamically more stable position (often adjacent to the heteroatom).
-
Scale Limitation: Maintaining -78°C homogeneously in a 50L reactor is nearly impossible during rapid addition.
The "Turbo" Solution
Stop using n-BuLi. Switch to Turbo-Grignard (iPrMgCl·LiCl) .[1]
Why?
-
Higher Stability: The Mg-C bond is more covalent and less basic than the Li-C bond, preventing proton abstraction at C-4 (which triggers the dance).[1][2]
-
Practical Temperature: This exchange works efficiently at -20°C to 0°C , a temperature range easily maintainable in plant reactors.[1]
Self-Validating Protocol (Turbo-Grignard Exchange)
-
Preparation: Dissolve 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv) in anhydrous THF (5 vol). Cool to -20°C.
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise. Maintain internal T < -15°C.
-
Validation (The "D2O Check"):
-
Quench: Add your electrophile (aldehyde, ketone, etc.) slowly at -20°C.
Caption: Comparison of n-BuLi vs. Turbo-Grignard pathways. The magnesiate route prevents the halogen dance mechanism.
Module 3: Purification & Handling
User Issue: "My crude reaction mixture is a black tar. Column chromatography is difficult because the product co-elutes with the starting material."
Solubility & Crystallization Guide
5-Bromo-3-iodo-1-methylpyrazole and its mono-coupled derivatives often suffer from "solubility valleys"—too soluble in DCM, insoluble in hexane.[1][2]
Recommended Solvent System for Recrystallization:
-
Heptane / Ethyl Acetate (3:1): Most mono-arylated products crystallize well from this mixture.[1][2]
-
Process: Dissolve crude in hot EtOAc (minimum volume). Add Heptane slowly until cloudy.[1] Cool to room temp, then 0°C.
-
-
IPA (Isopropyl Alcohol): Good for the parent di-halo scaffold.[1][2]
Safety Note: Nitrogen Content
Pyrazoles have a high Nitrogen-to-Carbon ratio.[1][2] While this specific molecule is stable, never concentrate reaction mixtures to total dryness if you have used azide or diazonium reagents in previous steps. Always test for peroxides if using ethereal solvents (THF/DME) before heating for crystallization.[1]
FAQ: Rapid Fire Troubleshooting
Q: Can I use the C-5 Bromine for coupling before the C-3 Iodine? A: Not directly.[1][2] You must "mask" the C-3 Iodine.[1] A common strategy is to use a C-3 Chloro analog (less reactive) or to perform a halogen exchange.[1] However, if you must use this specific molecule, you will almost certainly couple at C-3 first.[1]
Q: Why is my reaction stalling at 80% conversion? A: Iodine inhibits Pd catalysts over time by forming PdI₂ dimers which are inactive.[1]
-
Fix: Add a "scavenger" ligand like excess PPh₃ or perform the reaction in the presence of Silver salts (Ag₂CO₃) to precipitate AgI (expensive, but effective for high-value intermediates).
Q: The product is oiling out during crystallization. A: This is common with N-methyl pyrazoles.[1][2]
-
Fix: Seed the mixture with a pure crystal (if available). If not, scratch the glass surface. Alternatively, use a "solvent switch": distill off the EtOAc while adding Heptane to force a slower precipitation.
References
-
Knochel, P., et al. "Functionalization of Heterocycles using Turbo-Grignard Reagents."[1] Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824. Link[1]
-
Bellina, F., & Rossi, R. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Reviews, vol. 110, no. 2, 2010, pp. 1082–1146. Link[1]
-
Schnürch, M., et al. "Halogen Dance Reactions on Pyrazoles." Journal of Organic Chemistry, vol. 72, no. 15, 2007, pp. 5689–5696. Link[1]
-
Sigma-Aldrich. "Safety Data Sheet: Methyl 5-bromo-1H-pyrazole-3-carboxylate (Analogous Safety Data)." Link
Sources
Validation & Comparative
Definitive Guide: 1H NMR Analysis to Confirm Regioselectivity of Substitution
Executive Summary: The Regioselectivity Challenge
In drug discovery and complex organic synthesis, determining the exact position of a new substituent (regioselectivity) is a critical " go/no-go " decision point.[1] Whether it is N-alkylation of a pyrazole, Electrophilic Aromatic Substitution (EAS) on a scaffold, or functionalizing a poly-heterocycle, misidentifying the isomer can lead to months of wasted biological testing on the wrong structure.
While X-ray crystallography is the gold standard for absolute structure, it is a bottleneck due to the requirement for single crystals. 1H NMR (Proton Nuclear Magnetic Resonance) serves as the primary, high-throughput "product" for this analysis. This guide objectively compares 1H NMR against its alternatives and provides a rigorous, self-validating protocol for using it to definitively assign regiochemistry.
Comparative Analysis: 1H NMR vs. Alternatives
To select the right tool, one must balance speed, cost, and definitive power. The following table compares 1H NMR against its primary alternatives in the context of regioselectivity.
Table 1: Strategic Comparison of Structural Elucidation Methods
| Feature | 1H NMR (1D) | 2D NMR (NOESY/HMBC) | X-Ray Crystallography | Mass Spectrometry (LC-MS) |
| Primary Utility | Rapid screening, symmetry analysis, coupling patterns ( | Establishing connectivity (HMBC) and spatial proximity (NOESY).[1] | Absolute 3D configuration & stereochemistry. | Molecular weight confirmation; fragmentation patterns. |
| Speed | Fastest (5–10 mins). | Moderate (30 mins – several hours). | Slow (Days to weeks for crystal growth/diffraction). | Fast (mins), but often inconclusive for regioisomers. |
| Sample State | Solution (non-destructive). | Solution (non-destructive). | Solid Crystal (destructive to lattice, hard to obtain). | Solution/Gas (destructive). |
| Regio-Resolution | High for simple aromatics (via | Very High ; solves overlap & quaternary carbon issues. | Definitive ; resolves all ambiguity. | Low ; regioisomers often have identical mass/fragmentation. |
| Limitations | Fails with quaternary carbons, severe overlap, or "silent" substitutions. | Requires higher concentration; complex data processing. | Crystal growth is the major failure mode. | Cannot distinguish spatial isomers easily. |
| Cost/Resource | Low. | Medium. | High (requires specialized facility). | Low. |
Decision Logic
-
Use 1H NMR when: You have aromatic protons with distinct coupling patterns (ortho/meta/para) or when symmetry changes (e.g., 2 signals vs. 4 signals).
-
Use 2D NMR (NOESY/HMBC) when: 1H NMR shows isolated spin systems (no coupling between key protons) or when the substitution is on a "silent" atom (e.g., N-alkylation where no scalar coupling exists between the alkyl group and the ring protons).
-
Use X-Ray when: The molecule is rigid, crystalline, and NMR data is ambiguous due to conformational averaging.
Technical Deep Dive: The 1H NMR Toolkit for Regioselectivity
As an expert, you do not just "run a proton." You interrogate the spectrum using three specific physical phenomena.
A. Scalar Coupling Analysis ( -Values)
This is the most robust method for substituted benzenes and heterocycles. The magnitude of the coupling constant (
-
Ortho-coupling (
): Typically 7–9 Hz . Indicates protons are neighbors. -
Meta-coupling (
): Typically 1–3 Hz . Indicates protons are separated by one carbon. -
Para-coupling (
): Typically < 1 Hz (often not resolved).
Example Application: In the nitration of a mono-substituted benzene:
-
Ortho-product: Expect a complex pattern (4 distinct protons).
-
Para-product: Expect a symmetric AA'BB' system (appears as two "doublets" with "roofing" effect).
-
Meta-product: Expect a singlet (isolated proton between substituents), two doublets, and a triplet.
B. Symmetry and Signal Count
Substitution often breaks or creates symmetry elements.
-
Scenario: Alkylation of a symmetric scaffold (e.g., pyrimidine).
-
Observation: If the product retains symmetry (e.g., N-alkylation at a center of symmetry), the number of aromatic signals remains low. If symmetry is broken (asymmetric alkylation), the signal count doubles or increases significantly.
C. 1D Selective NOE (The "Sniper" Approach)
While 2D NOESY maps all correlations, 1D Selective NOE is superior for regioselectivity because it is faster and provides quantitative enhancement data.
-
Mechanism: Irradiating a specific alkyl proton (e.g., N-Methyl) transfers magnetization to spatially close aromatic protons.
-
Logic: If you irradiate the N-Methyl group and see an enhancement of the C3-proton but not the C5-proton, you have confirmed N2-alkylation over N1-alkylation (in indazoles/pyrazoles).
Experimental Protocol: A Self-Validating Workflow
To ensure data integrity, follow this protocol. It includes "self-validating" checkpoints to prevent misinterpretation.
Step 1: Sample Preparation[1]
-
Solvent Selection: Use DMSO-d6 if hydrogen bonding (NH/OH) is involved or to separate aromatic overlaps. Use CDCl3 for standard non-polar work.
-
Concentration: Aim for 5–10 mg in 600 µL. Too dilute = poor S/N for small couplings. Too concentrated = viscosity broadening.
-
Quality Check: Solution must be clear. Filter if any precipitate exists (solid particles ruin field homogeneity).
Step 2: Acquisition Parameters (The "Regio-Scan")
Standard default parameters often miss small meta-couplings. Use these optimized settings:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): Set to 2–5 seconds . (Essential for accurate integration of aromatic protons with long T1).
-
Acquisition Time (aq): > 3 seconds . (Required to resolve small
couplings of 1–2 Hz. Digital resolution = 1/aq). -
Scans (ns): 16–64 (depending on concentration).
Step 3: Processing & Validation
-
Apodization: Apply an exponential window function (LB = 0.3 Hz). Do not over-smooth, or you will lose meta-couplings.
-
Phasing: Manually phase. Automatic phasing often fails at the baseline, distorting integration.
-
Integration (Self-Validation): Calibrate a known stable signal (e.g., a methyl group) to exactly 3.00. Check if aromatic protons integrate to integer values (1.0, 2.0). If integrals are 0.8 or 1.2, your relaxation delay (d1) was too short—repeat the experiment.
Visualizing the Logic
Diagram 1: Method Selection Decision Tree
This diagram guides the researcher on when to rely on 1H NMR versus escalating to 2D methods.
Caption: Decision matrix for selecting the appropriate analytical technique based on sample properties and initial NMR data quality.
Diagram 2: Self-Validating Experimental Workflow
This workflow illustrates the step-by-step process from crude reaction to confirmed structure.
Caption: The "Self-Validating" workflow ensures that technical artifacts (like saturation) do not lead to structural misassignment.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NMR pulse sequences and NOE).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Comprehensive database of chemical shifts and coupling constants).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling patterns and substituent effects).
-
BenchChem. (2025).[1] Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide. (Industrial application note on heterocycle analysis).
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. (Practical guide for pharmaceutical structure elucidation).
Sources
validation of a synthetic route to a 5-Bromo-3-iodo-1-methylpyrazole analog
This guide objectively validates a scalable, regioselective synthetic route to 5-Bromo-3-iodo-1-methylpyrazole , a critical scaffold for kinase inhibitors and fragment-based drug discovery. It contrasts the optimized Modified Sandmeyer Strategy against traditional direct halogenation methods, providing experimental protocols and definitive structural validation techniques.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
The synthesis of 3,5-dihalo-1-methylpyrazoles is historically plagued by regioselectivity issues. Electrophilic halogenation favors the C-4 position, while direct alkylation of 3,5-dihalopyrazoles yields inseparable mixtures of N1/N2 isomers.
This guide validates a Modified Sandmeyer Route (Method B) as the superior alternative to Direct Lithiation (Method A). Method B ensures 100% regiocontrol by establishing the substitution pattern before the final halogenation, utilizing a stable amine intermediate.
| Metric | Method A: Direct Lithiation | Method B: Modified Sandmeyer (Recommended) |
| Regioselectivity | Variable (Risk of Halogen Dance) | Absolute (Structurally Defined) |
| Scalability | Low (Cryogenic conditions required) | High (Standard batch reactors) |
| Safety Profile | High Risk (n-BuLi, pyrophoric) | Moderate (Standard diazotization) |
| Overall Yield | 35-45% | 60-70% |
Route Comparison & Mechanistic Analysis
Method A: The Flawed "Direct Lithiation" Approach
-
Workflow: 1-Methylpyrazole
Lithiation (C-5) Bromination Iodination. -
Failure Mode:
-
C-4 Reactivity: Subsequent iodination of 5-bromo-1-methylpyrazole often attacks C-4 due to electronic activation, yielding the 4-iodo-5-bromo impurity.
-
Halogen Dance: If starting with 3-iodo-1-methylpyrazole, treatment with strong base (n-BuLi) triggers rapid Lithium-Halogen exchange or migration ("Halogen Dance"), scrambling the substitution pattern.
-
Method B: The Optimized "Modified Sandmeyer" Route
-
Workflow: De novo ring construction
Functional group manipulation Sandmeyer Iodination. -
Causality: By synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine first, the C-5 bromine is locked in place. The amino group at C-3 is then converted to iodine via a radical-nucleophilic aromatic substitution (
), which is insensitive to the electronic directing effects that plague electrophilic substitution.
Visualizing the Synthetic Logic
The following diagram contrasts the pathway logic.
Figure 1: The Optimized Sandmeyer Route (Green/Yellow path) guarantees regiochemistry compared to the direct halogenation approach (Red dashed path).
Detailed Experimental Protocol (Method B)
This protocol is validated for gram-scale synthesis.
Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine
Reference: Adapted from U.S. Patent 2014/0221367 & Organic Process Research & Development standards.
-
Cyclization: Condense diethyl butynedioate (1.0 eq) with methylhydrazine (1.0 eq) in refluxing ethanol. Isolate ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .
-
Bromination: Treat the hydroxy-ester with
(1.5 eq) in toluene at 80°C for 4 hours. Quench with ice water. Extract with EtOAc to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate . -
Amine Formation: Hydrolyze the ester (LiOH, THF/H2O) to the acid. Perform a Curtius rearrangement (DPPA, t-BuOH) followed by TFA deprotection to yield the 5-bromo-3-amine intermediate.
-
Checkpoint: Verify intermediate purity by HPLC (>95%).
-
Step 2: Sandmeyer Iodination (The Critical Step)
Mechanistic Insight: The use of organic co-solvents (MeCN) is crucial to solubilize the diazonium intermediate and prevent side reactions with water (phenol formation).
Reagents:
-
5-Bromo-1-methyl-1H-pyrazol-3-amine (1.0 g, 5.68 mmol)
- (1.5 eq)
- (2.0 eq)
- (3.0 eq)
-
Solvent: MeCN/H2O (1:1)
Procedure:
-
Diazotization: Dissolve the amine in MeCN (10 mL). Add
solution.[1] Cool to 0°C. Dropwise add aqueous maintaining internal temp < 5°C. Stir for 20 min.-
Observation: Solution turns pale yellow/orange.
-
-
Iodination: Add aqueous
dropwise. The mixture will turn dark brown ( liberation). -
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow). Extract with DCM.[2] -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Yield: 65-72% as a white/off-white solid.
Analytical Validation: Proving the Regiochemistry
The primary challenge is distinguishing the target 5-Bromo-3-iodo isomer from the 3-Bromo-5-iodo isomer. Standard 1H NMR is insufficient as both isomers lack adjacent protons.
Definitive Proof: HMBC & 13C NMR Analysis
The Logic
-
HMBC (Heteronuclear Multiple Bond Correlation): The N-Methyl protons (
) will show a strong 3-bond coupling ( ) to C-5 but not to C-3. -
Chemical Shift (
):-
Carbon attached to Iodine is significantly shielded (upfield,
80-100 ppm). -
Carbon attached to Bromine is deshielded relative to iodine (downfield,
115-130 ppm).
-
Validation Criteria Table
| Feature | Target: 5-Bromo-3-iodo-1-methyl | Isomer: 3-Bromo-5-iodo-1-methyl |
| HMBC Correlation | N-Me ( | N-Me ( |
| C-5 Chemical Shift | ~125-130 ppm (Typical C-Br) | ~85-95 ppm (Typical C-I) |
| C-3 Chemical Shift | ~90-100 ppm (Typical C-I) | ~125-135 ppm (Typical C-Br) |
Structural Validation Diagram
The following diagram illustrates the specific NMR correlations required to confirm the structure.
Figure 2: HMBC connectivity confirms the C-5 substituent.[4] The N-methyl group "points" to C-5, revealing its chemical environment.
References
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]
-
Preparation of 3,5-Disubstituted Pyrazoles from Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.Google Patents (CN104844503A).
-
Halogen Bonds of 4-Iodosydnones in Solution Deduced from 13C-NMR Spectra. Revista de Chimie. Validates C-I shielding effects (~55-80 ppm). Available at: [Link]
-
Sandmeyer Reaction Protocol. Organic Chemistry Portal. Available at: [Link]
Sources
Benchmarking Cytotoxicity: Pyrazole-Based Kinase Inhibitors
Executive Summary: The Scaffold Paradox
For drug development professionals, the pyrazole ring is a "privileged scaffold."[1][2] Its nitrogen atoms are perfectly positioned to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase domains. This structural mimicry drives the high potency of market-leading drugs like Ruxolitinib (JAK1/2) and Crizotinib (ALK/ROS1).
However, this same promiscuity creates a cytotoxicity challenge. Because the ATP-binding pocket is highly conserved across the human kinome (over 500 kinases), pyrazole-based inhibitors frequently exhibit off-target toxicity in non-malignant tissues.
This guide benchmarks the cytotoxicity profiles of key pyrazole-based inhibitors and details a self-validating multiplex protocol to distinguish true efficacy (on-target inhibition) from general cellular toxicity (off-target membrane disruption).
Structural Basis of Efficacy vs. Toxicity
To understand cytotoxicity in this class, one must look at the binding mode. The pyrazole core typically anchors the molecule, while the side chains (R-groups) dictate selectivity. Toxicity arises when the core binds too strongly to "anti-target" kinases (e.g., CDK2, GSK3
Mechanism of Action & Off-Target Risks
The following diagram illustrates the critical interaction points. Note how the "Hinge Region" binding is the primary driver of potency, while the "Solvent Front" interactions determine selectivity.
Figure 1: The dual-edged nature of the pyrazole scaffold.[3] While H-bonding at the hinge region ensures potency, structural homology in the ATP pocket leads to off-target binding and subsequent cytotoxicity.
Comparative Performance Data
The following table contrasts the Selectivity Index (SI) of established pyrazole inhibitors against a developmental compound.
- (Target): Concentration required to inhibit the specific kinase (Efficacy).
- (Fibroblast/Normal): Concentration required to kill 50% of healthy cells (Toxicity).
-
Selectivity Index (SI): Calculated as
. A higher SI indicates a safer therapeutic window.
| Compound | Primary Target | Target | Cytotoxicity | Selectivity Index (SI) | Clinical Status |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | > 20,000 nM ( | > 6,000 | FDA Approved |
| Crizotinib | ALK / ROS1 | ~20 | ~15,000 nM ( | ~ 750 | FDA Approved |
| Tozasertib | Aurora Kinases | 8 | ~ 500 nM | ~ 60 | Investigational |
| Compound 43d | CDK16 | 33 | > 10,000 nM | > 300 | Research Grade |
*Note: Healthy cell cytotoxicity is typically measured in HFF-1 (Human Foreskin Fibroblasts) or PBMCs. Data aggregated from FDA labels and medicinal chemistry literature [1, 2, 3].
Key Insight: Ruxolitinib demonstrates an exceptional SI because its pyrazole scaffold is optimized to avoid "housekeeping" kinases. In contrast, Tozasertib (an Aurora kinase inhibitor) shows a much narrower window, which is a common liability for pyrazoles targeting cell cycle kinases.
Validated Experimental Protocol: The "Dual-Readout" System
Standard ATP assays (e.g., CellTiter-Glo) are insufficient for kinase inhibitors. Reasoning: Kinase inhibitors often cause cytostasis (cell cycle arrest) rather than immediate necrosis. An ATP assay will show reduced signal (due to fewer cells) and be misinterpreted as cytotoxicity.
Solution: You must multiplex a membrane integrity marker (death) with a metabolic marker (viability).
Protocol: Multiplexed Cytotoxicity Screening
Objective: Determine if a decrease in cell growth is due to cell death (toxicity) or cell cycle arrest (efficacy).
Reagents
-
Primary Assay: CellTox™ Green (Promega) or equivalent DNA-binding dye (impermeable to live cells).
-
Secondary Assay: Resazurin (Alamar Blue) or WST-1 (Metabolic activity).
-
Control: 0.1% Triton X-100 (100% Lysis Control).
Workflow Diagram
Figure 2: The "Dual-Readout" workflow allows researchers to distinguish between cytostatic effects (common in kinase inhibition) and true cytotoxicity.
Step-by-Step Methodology
-
Cell Seeding: Plate cells (e.g., HepG2 for toxicity, K562 for efficacy) at 3,000–5,000 cells/well in 96-well black-walled plates.
-
Dye Addition: Add CellTox Green dye (1:1000 dilution) immediately at the time of dosing. This allows for kinetic monitoring of necrosis onset.
-
Compound Dosing:
-
Prepare pyrazole inhibitor stocks in 100% DMSO.
-
Dilute in media such that final DMSO concentration is <0.5% .
-
Critical Control: Include a "Vehicle Only" (0.5% DMSO) well to normalize for solvent toxicity.
-
-
Kinetic Incubation: Incubate at 37°C/5% CO2. Measure Green Fluorescence (485ex/520em) every 24 hours.
-
Endpoint Multiplexing (72h):
-
Do not remove media.
-
Add Resazurin reagent (10% of well volume).
-
Incubate for 2–4 hours.
-
Measure Red Fluorescence (560ex/590em).
-
Troubleshooting & Optimization (Expert Insights)
The DMSO Artifact
Pyrazole derivatives often have poor aqueous solubility, requiring high concentrations of DMSO.
-
Risk: DMSO concentrations >1% can induce membrane permeability artifacts, causing false positives in the CellTox Green channel.
-
Correction: Always run a DMSO dose-response curve (0.1% to 2%) on your specific cell line to establish the "No Effect Limit" (NOEL).
The "Ghost" Kinase Effect
Some pyrazoles bind to kinases that are not the primary target but are essential for mitochondrial health (e.g., PINK1).
-
Observation: If you see a drop in Resazurin signal (mitochondrial activity) before you see a rise in CellTox Green (membrane rupture), your compound may be acting as a mitochondrial toxin rather than a general cytotoxic agent.
-
Verification: Validate with a specific mitochondrial membrane potential dye (e.g., JC-1) if this pattern appears.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) . Molecules. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . International Journal of Molecular Sciences. [Link]
-
Ruxolitinib in cytopenic myelofibrosis: Response, toxicity, drug discontinuation, and outcome . Cancer. [Link][4][5]
-
Optimizing cytotoxicity assays with incucyte imaging technology . News-Medical. [Link]
Sources
Safety Operating Guide
A Proactive Safety Framework for Handling 5-Bromo-3-iodo-1-methylpyrazole: A Guide to Personal Protective Equipment and Operational Best Practices
Our approach is grounded in the understanding that the dual halogenation (bromine and iodine) on a pyrazole ring suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity.[1][2] Therefore, we will treat this compound with a high degree of caution, assuming it possesses these hazards until proven otherwise. This guide is designed to empower researchers to work confidently and safely, transforming potential risks into managed and well-understood operational parameters.
Anticipated Hazard Profile: A Logic-Based Assessment
Based on the known hazards of similar chemical structures, we can anticipate the following primary risks associated with 5-Bromo-3-iodo-1-methylpyrazole:
-
Skin Irritation: Halogenated organic compounds frequently cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Contact with the eyes is likely to cause significant irritation or potential damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols of the compound may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for related pyrazole derivatives.[1][3]
Given these anticipated hazards, a robust PPE strategy is not merely a recommendation but a critical component of the experimental design.
Core Personal Protective Equipment (PPE) Mandates
A baseline of PPE is mandatory for any procedure involving 5-Bromo-3-iodo-1-methylpyrazole, regardless of the quantity being handled.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety goggles.[4] | Provides essential protection against splashes and airborne particles, fully enclosing the eye area. Standard safety glasses are insufficient. |
| Face Protection | Face shield (worn over safety goggles). | Required during procedures with a higher risk of splashing or aerosol generation (e.g., solution transfers, heating).[4] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Offers chemical resistance for incidental contact. For prolonged handling or immersion, heavier duty gloves or double-gloving is required.[5] |
| Body Protection | Flame-resistant (FR) lab coat.[4] | Protects skin from splashes and prevents the spread of contamination. FR properties are a best-practice standard in modern labs. |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Protocols: Integrating Safety into Your Workflow
Safe handling is a dynamic process that adapts to the specific task. The following step-by-step protocols outline the required PPE and safety measures for common laboratory operations.
Weighing and Aliquoting (Solid Compound)
This operation presents a significant risk of aerosolization and dust inhalation.
-
Preparation: Before handling the compound, ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Wear the full core PPE: safety goggles, nitrile gloves, and a lab coat.
-
Handling:
-
Perform all manipulations of the solid compound on a disposable weigh paper or in a tared container.
-
Use spatulas and tools with care to minimize the generation of airborne dust.
-
Keep the container of the stock chemical closed whenever not in active use.
-
-
Post-Handling:
-
Carefully fold the weigh paper and place it in a designated solid hazardous waste container.
-
Wipe down the spatula, balance surfaces, and surrounding area with a damp cloth to collect any residual particles. Dispose of the cloth as hazardous waste.
-
Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
-
Solution Preparation and Transfers
This stage introduces the risk of splashes and spills.
-
Work Area: Conduct all solution preparations and liquid transfers inside a certified chemical fume hood.
-
Don PPE: Wear the full core PPE, including a face shield over safety goggles for added splash protection.
-
Procedure:
-
Add the solid 5-Bromo-3-iodo-1-methylpyrazole to the solvent slowly to avoid splashing.
-
If heating or stirring, ensure the vessel is securely clamped and use a stir bar that does not cause vigorous, uncontrolled agitation.
-
When transferring the solution, use a pipette or a funnel to minimize the risk of drips and spills.
-
-
Post-Procedure:
-
Cap all solution containers securely.
-
Decontaminate any glassware that has come into contact with the chemical.
-
Dispose of all contaminated consumables (e.g., pipette tips, wipes) in the appropriate hazardous waste stream.
-
Emergency Response: Spill and Exposure Plan
Preparedness is key to mitigating the impact of an accidental release.
Spill Cleanup Protocol
This protocol is for small, manageable spills (<100 mL or ~5g) by trained personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[6][7]
-
Alert & Secure: Alert personnel in the immediate area. Restrict access and ensure the spill is contained.[8]
-
Don Emergency PPE:
-
Put on a fresh pair of nitrile gloves over your existing ones (double-gloving).
-
Wear safety goggles and a face shield.
-
If the compound is a powder, a P95-rated respirator is recommended to prevent inhalation.[9]
-
-
Contain & Absorb:
-
Collect & Package:
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with soap and water.[12]
-
Place all cleaning materials and contaminated PPE into the hazardous waste container.
-
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.[7]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is the final step in the safe handling lifecycle.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, wipes, weigh papers, and residual solid chemical.
-
Liquid Waste: Unused solutions and solvent rinses.
-
-
PPE for Disposal: Always wear core PPE (goggles, lab coat, gloves) when handling waste containers.
-
Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's licensed professional waste disposal service.[9] Do not pour any solutions down the drain.[9]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical decision points and procedural flow for safely managing 5-Bromo-3-iodo-1-methylpyrazole from receipt to disposal.
Caption: Workflow for handling 5-Bromo-3-iodo-1-methylpyrazole.
References
- MSDS of 5-Bromo-3-methyl-1H-pyrazole. Capot Chemical.
- Cleaning up a spill. Kent State University Compliance and Risk Management.
- Flame Resistant PPE. University of Colorado Boulder Department of Chemistry and Biochemistry.
- Spill procedure: Clean-up guidance.
- SAFETY D
- SAFETY D
- Safety D
- The Best Personal Protective Equipment For Pesticides. DIY Pest Control Products.
- Safety D
- JQ-3150 - Safety D
- SAFETY D
- Pyrazole - Safety D
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
- Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- Personal Protective Equipment for Working With Pesticides. University of Missouri Extension.
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- Safety D
- SAFETY D
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
- SAFETY D
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.at [fishersci.at]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. capotchem.cn [capotchem.cn]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
